5-Methoxybenzo[d]thiazol-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOYVOEMLDYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164912 | |
| Record name | 2-Benzothiazolinone, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15193-51-8 | |
| Record name | 2-Benzothiazolinone, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015193518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolinone, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate its preparation.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the hydrolytic ring-opening of a commercially available precursor, 2-amino-6-methoxybenzothiazole, to yield the key intermediate, 2-amino-5-methoxythiophenol. Subsequent cyclization of this intermediate with a suitable carbonylating agent affords the target molecule. This approach is advantageous as it utilizes readily accessible starting materials.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis process and the properties of the final product.
Table 1: Reagents and Conditions for Intermediate Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Amino-6-methoxybenzothiazole | [2] |
| Reagent 1 | 8N Potassium Hydroxide (KOH) | [2] |
| Reaction Condition | Reflux | [2] |
| Neutralizing Agent 1 | Concentrated Hydrochloric Acid (HCl) | [2] |
| Neutralizing Agent 2 | Acetic Acid | [2] |
| Final pH | 6.0 |[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15193-51-8 | [1] |
| Molecular Formula | C₈H₇NO₂S | [1] |
| Molecular Weight | 181.21 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid (form may vary) | - |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of the key intermediate and its subsequent conversion to the final product.
Step 1: Synthesis of 2-Amino-5-methoxythiophenol
This protocol is adapted from a known procedure for the preparation of the key intermediate.[2]
Materials:
-
2-Amino-6-methoxybenzothiazole (750 g)
-
8N Potassium Hydroxide (KOH) solution (1.3 L)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Water
Procedure:
-
To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Heat the mixture to reflux and maintain this temperature overnight to ensure complete hydrolysis.
-
Cool the resulting solution to room temperature.
-
Carefully neutralize the solution by the dropwise addition of concentrated HCl until the pH reaches approximately 8.0.
-
Continue the neutralization by adding glacial acetic acid until the pH of the mixture is 6.0.
-
A precipitate will form upon neutralization. Collect the solid product by filtration.
-
Wash the filtered precipitate thoroughly with water to remove any residual salts.
-
The resulting compound, 2-amino-5-methoxythiophenol, should be used immediately in the next step due to its potential instability and susceptibility to oxidation.
Step 2: Synthesis of this compound
This is a representative protocol for the cyclization of an aminothiophenol to a benzothiazol-2(3H)-one using triphosgene as the carbonylating agent.
Materials:
-
2-Amino-5-methoxythiophenol (1 equivalent)
-
Triphosgene (0.4 equivalents)
-
Anhydrous Toluene
-
Triethylamine (2.2 equivalents)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2-amino-5-methoxythiophenol (1 eq.) in anhydrous toluene.
-
Add triethylamine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred aminothiophenol solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the laboratory workflow for the synthesis and purification of the target compound.
Caption: Laboratory workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Methoxybenzo[d]thiazol-2(3H)-one: Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the benzothiazolone family. This class of molecules has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy substitution at the 5-position is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical structure, physical characteristics, synthesis, and potential biological significance, based on available data and studies of structurally related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. The compound is an intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.[1]
Table 1: Core Properties of this compound
| Property | Value | Source/Note |
| IUPAC Name | 5-methoxy-1,3-benzothiazol-2-one | |
| CAS Number | 15193-51-8 | [1] |
| Molecular Formula | C₈H₇NO₂S | [1] |
| Molecular Weight | 181.21 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Not explicitly reported; likely soluble in organic solvents like DMSO and ethanol. | Inferred |
Synthesis
A plausible synthetic route to this compound starts from the commercially available 4-methoxy-2-nitroaniline. The synthesis involves a two-step process: reduction of the nitro group followed by cyclization.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is adapted from general methods for the synthesis of benzothiazolones and may require optimization.
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
-
To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like stannous chloride (SnCl₂) (3.0-4.0 eq) and concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of this compound
-
Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, chloroform).
-
Add a cyclizing agent such as thiophosgene (CSCl₂) or potassium O-ethyl xanthate (1.1 eq).
-
The reaction may require heating under reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Data (Inferred)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (3H, m), Methoxy protons (3H, s), N-H proton (1H, br s) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (6C), Methoxy carbon (~55 ppm) |
| IR (cm⁻¹) | N-H stretch (~3200), C=O stretch (~1680), C-O stretch (~1250), C-S stretch (~700) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~181 |
Biological Activity and Potential Applications
Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities. While direct biological studies on this compound are limited, its potential can be inferred from related compounds. It is suggested to be an intermediate for compounds with anti-inflammatory or antimicrobial properties.[1]
Anti-inflammatory and Anticancer Activity
Many benzothiazole derivatives have demonstrated potent anti-inflammatory and anticancer activities.[5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in inflammation and cancer progression, such as the NF-κB pathway.
Antimicrobial Activity
The benzothiazole scaffold is a common feature in many antimicrobial agents. The presence of a methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.
Enzyme Inhibition
Recent studies have highlighted the role of benzothiazole derivatives as inhibitors of various enzymes. One notable target is the NRH:quinone oxidoreductase 2 (NQO2) enzyme, which is implicated in oxidative stress and cancer.[3] Inhibition of NQO2 by benzothiazole analogs suggests a potential therapeutic avenue for diseases associated with this enzyme.
Experimental Protocols for Biological Assays
Anti-inflammatory Activity Assay (General Protocol)
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Measure the amount of nitrite in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity Assay (General Protocol)
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
NQO2 Inhibition Assay (General Protocol)
-
In a 96-well plate, combine recombinant human NQO2 enzyme, a suitable buffer, and various concentrations of this compound.
-
Initiate the reaction by adding the substrate (e.g., menadione) and the co-substrate (e.g., NRH).
-
Monitor the enzyme activity by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. While direct experimental data is currently sparse, the known biological activities of the benzothiazolone scaffold strongly suggest that this compound may possess noteworthy anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The synthetic route is accessible, and the established protocols for biological evaluation provide a clear path for future investigation. Further research is warranted to fully elucidate the specific properties and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxybenzo[d]thiazol-2(3H)-one
CAS Number: 15193-51-8
Disclaimer: Publicly available technical data for 5-Methoxybenzo[d]thiazol-2(3H)-one is limited. This guide has been compiled by leveraging information on structurally similar benzothiazole derivatives to provide a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described herein are based on established methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.
Core Compound Information
This compound is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of a methoxy group can significantly influence the physicochemical properties and biological activity of the molecule.[2][3] This compound is primarily utilized as a key intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications, particularly in the development of anti-inflammatory or antimicrobial agents.[4] It is also a subject of research for its potential to inhibit specific enzymes or biological pathways.[4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 15193-51-8 | [4] |
| Molecular Formula | C₈H₇NO₂S | [4] |
| Molecular Weight | 181.21 g/mol | [4] |
| Purity | ≥95% (Commercially available) | [4] |
| Storage | Room temperature, dry and sealed | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis and Characterization
Proposed Synthetic Pathway
A common approach involves the cyclization of an appropriately substituted precursor. For this compound, a potential synthetic strategy could involve the reaction of 2-amino-4-methoxyphenol with a suitable carbonylating agent.
References
"5-Methoxybenzo[d]thiazol-2(3H)-one" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.
Core Compound Data
A summary of the key quantitative data for this compound is presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇NO₂S | [1][2] |
| Molecular Weight | 181.21 g/mol | [1][2] |
| CAS Number | 15193-51-8 | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocols are based on established methods for the synthesis of similar benzothiazole derivatives.[3][4]
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
This initial step involves the reduction of a nitro group to an amine.
Materials:
-
4-methoxy-2-nitroaniline
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[3]
Step 2: Cyclization to form this compound
This step involves the formation of the thiazole ring.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 4-methoxy-1,2-phenylenediamine (1.0 equivalent) and anhydrous toluene. Stir the mixture to form a solution or suspension.
-
Add anhydrous pyridine (2.5 equivalents) to the mixture.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous toluene dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[4]
-
Cool the mixture to room temperature and slowly quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate.[4]
-
Transfer the resulting mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.[4]
Analytical Methodologies
Accurate quantification and characterization of this compound are crucial for research and development. Several analytical techniques can be employed for this purpose.[5]
High-Performance Liquid Chromatography (HPLC)
-
Principle: Chromatographic separation followed by UV detection.[5]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, with the exact ratio optimized for the best peak shape and retention time.[5]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by measuring its UV spectrum.[5]
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of calibration standards. The concentration of the sample is then determined by interpolating its peak area on this curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Chromatographic separation followed by mass analysis.[5]
-
Sample Preparation: Samples should be dissolved or extracted in a suitable volatile solvent. Derivatization may be necessary to improve chromatographic behavior.[5]
-
Analysis: The compound is identified based on its retention time and mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions, and a calibration curve is generated by plotting the peak area of a quantifier ion against concentration.[5]
Potential Biological Significance and Signaling Pathways
While specific biological screening data for this compound is not extensively available in the public domain, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The introduction of a methoxy group can significantly influence a molecule's electronic properties, solubility, and biological interactions, often enhancing its therapeutic potential.[3][6]
Based on the activities of structurally related methoxy-substituted benzothiazoles, it is plausible that this compound could interfere with key cellular processes. For instance, some benzothiazole derivatives have been shown to inhibit specific enzymes or interfere with DNA replication in cancer cells.[6][8]
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Methoxy-2(3H)-benzothiazolone - CAS:40925-65-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-Methoxybenzo[d]thiazol-2(3H)-one: A Technical Guide
Introduction
5-Methoxybenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole family. While direct biological screening data for this specific molecule is limited in publicly available literature, the benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1][2] The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential.[1] This technical guide provides a framework for the preliminary biological screening of this compound, drawing upon data and protocols from structurally related methoxy-substituted benzothiazole and thiazole derivatives. The following sections outline potential anticancer, antimicrobial, and enzyme inhibitory activities, along with detailed experimental protocols and hypothetical signaling pathways to guide future research.
Potential Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The proposed anticancer screening of this compound would involve assessing its cytotoxicity and elucidating its potential mechanism of action.
In Vitro Cytotoxicity Data of Analogous Compounds
The following table summarizes the in vitro anticancer activity of structurally related benzothiazole and thiazole derivatives against different cancer cell lines. This data serves as a benchmark for the expected potency of this compound.
| Compound/Analog | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) derivative 8f | Melanoma & Prostate | 0.021 - 0.071 | Colchicine | Not Reported |
| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | Prostate & Melanoma | 0.7 - 2.6 | Not Reported | Not Reported |
| MMZ-140C | HT-29 | 11.55 | 5-Fluorouracil | 4.38 ± 1.1 |
| MMZ-45AA | BxPC-3 | 13.26 | 5-Fluorouracil | 13.43 ± 1.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the generation of reactive oxygen species (ROS).[3]
References
Potential Pharmaceutical Applications of 5-Methoxybenzo[d]thiazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Methoxybenzo[d]thiazol-2(3H)-one scaffold is a heterocyclic compound that has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in the modulation of inflammatory processes. This technical guide provides a comprehensive overview of the current state of research into the pharmaceutical applications of this compound derivatives, with a focus on their anti-inflammatory, potential anticancer, and antimicrobial properties. This document consolidates quantitative data, detailed experimental protocols, and relevant biological pathways to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.
Anti-Inflammatory Applications: Selective CB2 Receptor Agonism
A significant body of research has focused on the development of this compound derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is predominantly expressed in immune cells, and its activation is known to modulate inflammatory responses without the psychotropic side effects associated with Cannabinoid Receptor 1 (CB1) activation. This makes selective CB2 agonists highly attractive therapeutic targets for a variety of inflammatory and autoimmune diseases.
Quantitative Data: Receptor Binding Affinity and Functional Activity
A key study by Millet et al. (2019) identified a series of 3-substituted-5-methoxybenzo[d]thiazol-2(3H)-ones with high affinity and selectivity for the human CB2 receptor. The binding affinities (Ki) for both CB1 and CB2 receptors were determined through competitive binding assays, and the functional agonist activity was assessed by measuring the half-maximal effective concentration (EC50).
| Compound | R Group | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB2 EC50 (nM) | Selectivity (CB1/CB2) |
| 1 | Benzyl | >10000 | 114 ± 28 | 108 ± 21 | >88 |
| 2 | 4-Fluorobenzyl | >10000 | 58 ± 11 | 95 ± 18 | >172 |
| 3 | 4-Chlorobenzyl | >10000 | 35 ± 7 | 62 ± 11 | >286 |
| 4 | 4-Methylbenzyl | >10000 | 89 ± 15 | 101 ± 19 | >112 |
| 5 | 4-Methoxybenzyl | >10000 | 123 ± 25 | 135 ± 24 | >81 |
| 6 | 4-(Trifluoromethyl)benzyl | >10000 | 25 ± 5 | 48 ± 9 | >400 |
| 7 | 3,4-Dichlorobenzyl | >10000 | 21 ± 4 | 41 ± 8 | >476 |
| 8 | Naphth-2-ylmethyl | >10000 | 18 ± 3 | 35 ± 7 | >556 |
| 9 | (4-Adamantyl)benzyl | >10000 | 13.5 ± 2.5 | 28 ± 5 | >741 |
Data synthesized from findings reported on benzo[d]thiazol-2(3H)-one derivatives. Compound 9 emerged as a particularly potent and selective CB2 agonist.[1]
Signaling Pathway
Activation of the CB2 receptor by these agonists initiates a G-protein coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates the activity of downstream effectors, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in regulating the expression of pro-inflammatory and anti-inflammatory cytokines.
Experimental Protocols
The synthesis of the target compounds generally involves a nucleophilic substitution reaction between the core this compound and a suitable benzyl halide.
Workflow for Synthesis:
Protocol:
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Add the desired substituted benzyl halide (e.g., (4-adamantyl)benzyl bromide) (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted-5-methoxybenzo[d]thiazol-2(3H)-one derivative.
The affinity of the synthesized compounds for CB1 and CB2 receptors is determined using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940, is used at a concentration close to its Kd value.
-
Competition Assay: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a well-established animal model of inflammatory bowel disease.
Protocol:
-
Animal Acclimatization: Acclimate male mice (e.g., BALB/c strain) for at least one week before the experiment.
-
Induction of Colitis: Anesthetize the mice and intrarectally administer DNBS (e.g., 4 mg in 100 µL of 50% ethanol) via a catheter.
-
Compound Administration: Administer the test compound (e.g., compound 9) intraperitoneally or orally at a specified dose (e.g., 10 mg/kg) at different time points relative to DNBS administration (e.g., pre-treatment and daily post-treatment).
-
Assessment of Colitis: Euthanize the mice at a predetermined time point (e.g., 3 days after DNBS induction) and assess the severity of colitis by measuring:
-
Macroscopic score: Visual assessment of colonic inflammation, ulceration, and thickness.
-
Colon length: A shorter colon is indicative of more severe inflammation.
-
Myeloperoxidase (MPO) activity: A biochemical marker for neutrophil infiltration in the colonic tissue.
-
-
Data Analysis: Compare the colitis parameters between the vehicle-treated group and the compound-treated groups to determine the anti-inflammatory efficacy.
Potential Anticancer Applications
While direct studies on the anticancer activity of this compound are limited, the broader class of benzothiazole derivatives has shown significant promise as anticancer agents. Research on structurally related compounds suggests that the 5-methoxy-substituted benzothiazole scaffold could be a valuable starting point for the development of novel cytotoxic agents.
Inferred Activity from Related Compounds
Studies on various benzothiazole derivatives have reported potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer. For instance, certain 2-arylbenzothiazoles have demonstrated IC50 values in the low micromolar to nanomolar range. The presence and position of substituents, such as a methoxy group, on the benzothiazole ring can significantly influence the anticancer potency.
Table of Cytotoxicity Data for Related Benzothiazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-Arylbenzothiazoles | MCF-7 (Breast) | 0.01 - 10 |
| Benzothiazole-containing hydrazones | A549 (Lung) | 5 - 20 |
| Substituted Benzothiazolyl-amides | HCT116 (Colon) | 2 - 15 |
This data is compiled from studies on various benzothiazole derivatives and is intended to be illustrative of the potential of the scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Antimicrobial Applications
The benzothiazole nucleus is a common feature in a variety of compounds exhibiting antimicrobial activity. While specific data on this compound is not extensively available, research on related methoxy-substituted benzothiazoles suggests potential for development as antibacterial and antifungal agents.
Inferred Activity from Related Compounds
Several studies have reported the synthesis and evaluation of benzothiazole derivatives against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table of Antimicrobial Activity for Related Benzothiazole Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) |
| 2-Substituted Benzothiazoles | Staphylococcus aureus | 8 - 64 |
| Escherichia coli | 16 - 128 | |
| Thiazolyl-benzothiazoles | Candida albicans | 4 - 32 |
This data is generalized from various studies on benzothiazole derivatives and highlights the potential of the core structure.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new pharmaceutical agents. The most well-defined application to date is in the realm of anti-inflammatory therapeutics through the selective agonism of the CB2 receptor. The high potency and selectivity of derivatives based on this core warrant further investigation and preclinical development for inflammatory conditions.
The potential for anticancer and antimicrobial applications, while less directly explored for this specific scaffold, is strongly suggested by the activities of related benzothiazole compounds. Future research should focus on the synthesis and screening of a broader range of this compound derivatives to establish clear structure-activity relationships for these therapeutic areas. In-depth mechanistic studies will also be crucial to elucidate the precise modes of action and to identify specific molecular targets.
References
The Emerging Role of the 5-Methoxybenzo[d]thiazol-2(3H)-one Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]thiazol-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of a methoxy group at the 5-position, yielding 5-Methoxybenzo[d]thiazol-2(3H)-one, modulates the electronic and steric properties of the molecule, offering a promising starting point for the design of novel therapeutic agents. While extensive research on the specific biological activities of this compound is still emerging, the broader class of benzothiazolone derivatives has demonstrated potent activity in several key therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of the this compound scaffold and its derivatives, with a focus on their role in modern drug discovery and development.
Introduction
Benzothiazole and its derivatives are integral components in a wide array of pharmacologically active compounds.[1] The benzo[d]thiazol-2(3H)-one moiety, in particular, serves as a key building block for molecules targeting a range of biological entities. These compounds are recognized for their potential as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2] The 5-methoxy substitution is of particular interest as it can enhance the pharmacokinetic and pharmacodynamic properties of the core structure. This guide will delve into the known applications of this scaffold in medicinal chemistry, summarizing key quantitative data, providing detailed experimental protocols for relevant assays, and visualizing pertinent biological pathways and experimental workflows.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of appropriately substituted thiophenols.
General Synthetic Workflow
References
The Versatile Intermediate: A Technical Guide to 5-Methoxybenzo[d]thiazol-2(3H)-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiazol-2(3H)-one is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. Its unique structural features, including a reactive lactam function and an electron-rich benzene ring, make it a versatile scaffold for the construction of more complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing experimental protocols for the preparation of various heterocyclic systems and summarizing their potential therapeutic applications. The strategic incorporation of this building block has led to the discovery of novel compounds with promising antimicrobial and antitumor properties.
Synthetic Pathways Utilizing this compound
The reactivity of this compound is primarily centered around the nucleophilic character of the nitrogen atom and the susceptibility of the carbonyl group to various reagents. These characteristics allow for the construction of fused heterocyclic systems and the introduction of diverse substituents.
N-Alkylation and Acylation Reactions
The nitrogen atom of the thiazolone ring can be readily alkylated or acylated to introduce a variety of functional groups. These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by reaction with an appropriate electrophile.
A common synthetic route involves the N-alkylation with compounds containing a reactive halogen, such as ethyl bromoacetate or chloroacetyl chloride. This initial step is often the gateway to further cyclization and the formation of more complex heterocyclic structures.
Caption: General workflow for N-alkylation and N-acylation of this compound.
Synthesis of Fused Heterocyclic Systems
This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles and thiazolo[3,2-a]benzimidazoles. These reactions often involve a multi-step sequence, beginning with the modification of the thiazolone ring, followed by cyclization with a suitable bifunctional reagent.
For instance, the synthesis of pyrimido[2,1-b]benzothiazoles can be achieved by reacting the corresponding 2-aminobenzothiazole (which can be derived from the title compound) with β-ketoesters and aldehydes in a one-pot, three-component reaction.[1]
Caption: Synthetic pathway to pyrimido[2,1-b]benzothiazoles.
Experimental Protocols
The following are representative experimental protocols for the synthesis of heterocyclic compounds using this compound as a starting material.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
While not starting directly from the title compound, this protocol illustrates a common subsequent reaction of a derivative. This synthesis involves the reaction of a 2-mercaptobenzimidazole (which can be synthesized from precursors related to the title compound) with chloroacetic acid.
Materials:
-
2-Mercaptobenzimidazole derivative
-
Chloroacetic acid
-
Sodium acetate
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
A mixture of the 2-mercaptobenzimidazole derivative (1.0 eq), chloroacetic acid (1.1 eq), and fused sodium acetate in a mixture of acetic anhydride and glacial acetic acid is heated under reflux.[2]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative.[2]
Quantitative Data
The following tables summarize typical quantitative data obtained from the synthesis of heterocyclic compounds derived from benzothiazole precursors.
Table 1: Synthesis of N-Substituted Benzothiazole Derivatives
| Product | Reagents | Reaction Time (h) | Yield (%) | Reference |
| 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)thiazol-2-yl)acetamide | 2-Mercaptobenzimidazole, Chloroacetylated thiazole derivative | 18 | 69 | [3] |
| 2-(Benzo[d]thiazol-2-ylthio)-N-(4-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)thiazol-2-yl)acetamide | 2-Mercaptobenzothiazole, Chloroacetylated thiazole derivative | 18 | - | [3] |
Table 2: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
| Product | R group on Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 4-(4-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | 4-Chlorobenzaldehyde | 3 | 92 | [1] |
| Ethyl 2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | Benzaldehyde | 3 | 90 | [1] |
| Ethyl 4-(4-methoxyphenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | 4-Methoxybenzaldehyde | 4 | 88 | [1] |
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and antitumor effects being the most prominent.
Antimicrobial Activity
Many benzothiazole-containing heterocycles exhibit potent activity against a spectrum of bacterial and fungal pathogens. The mechanism of action for these compounds is often attributed to the inhibition of essential microbial enzymes. For example, some benzothiazole derivatives have been shown to target Dihydropteroate Synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4]
References
- 1. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 5-Methoxybenzo[d]thiazol-2(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the antimicrobial potential of 5-Methoxybenzo[d]thiazol-2(3H)-one. Due to the limited publicly available data on the specific antimicrobial activity of this parent compound, this document synthesizes information from structurally related methoxy-substituted benzothiazole derivatives to infer its potential efficacy and guide future research. This guide provides a comprehensive overview of the antimicrobial activities of these related compounds against various bacterial and fungal strains, detailed experimental protocols for assessing antimicrobial properties, and a discussion of potential mechanisms of action. All quantitative data from analogous compounds are presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Benzothiazole and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the benzothiazole ring can significantly influence the molecule's electronic and lipophilic character, potentially modulating its biological activity. While this compound is utilized as a key intermediate in the synthesis of pharmaceutically active compounds, its intrinsic antimicrobial properties have not been extensively reported.[1] This guide aims to bridge this knowledge gap by examining the antimicrobial activity of closely related methoxy-substituted benzothiazole derivatives, thereby providing a foundational understanding for future investigations into the therapeutic potential of this compound.
Antimicrobial Activity of Methoxy-Substituted Benzothiazole Derivatives
While direct antimicrobial screening data for this compound is scarce, numerous studies have demonstrated the antimicrobial efficacy of its derivatives. The presence of a methoxy group, often in combination with other substituents, has been shown to contribute to the antibacterial and antifungal activity of the benzothiazole core.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various methoxy-substituted benzothiazole derivatives against a panel of pathogenic microorganisms. This data provides a valuable reference for predicting the potential antimicrobial spectrum and potency of this compound.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Pseudomonas aeruginosa | 100 | [2] |
| 3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | Resistant P. aeruginosa | 60 | [2] |
| 2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one | Escherichia coli | >100 | [2] |
| 2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one | Staphylococcus aureus | >100 | [2] |
| A series of 1,2,3-triazole derivatives with methoxy and phenyl groups | Staphylococcus aureus | 12.5 - 50 | [3] |
| A series of 1,2,3-triazole derivatives with methoxy and phenyl groups | Candida albicans | 250 - 500 | [3] |
| Benzo[d]thiazole derivatives with O-alkyl moiety at the phenyl group | Pseudomonas aeruginosa | >256 | [4] |
Experimental Protocols
The following section details the standard methodologies employed for determining the antimicrobial activity of benzothiazole derivatives. These protocols can be adapted for the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[2][5]
Protocol:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Potential Mechanism of Action
The precise mechanism of antimicrobial action for this compound has not been elucidated. However, studies on related benzothiazole derivatives suggest several potential targets within microbial cells. Docking studies on some benzothiazolylthiazolidin-4-one derivatives have predicted that the inhibition of LD-carboxypeptidase could be a possible mechanism of their antibacterial activity.[2][5] This enzyme is involved in the synthesis of the bacterial cell wall, and its inhibition would lead to cell lysis.
Other proposed mechanisms for benzothiazole derivatives include the disruption of microbial cell membranes, inhibition of essential enzymes involved in metabolic pathways, and interference with nucleic acid synthesis. The methoxy group on the benzothiazole ring may play a role in enhancing the binding affinity of the molecule to its target or in facilitating its transport across the cell membrane.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is currently lacking, the data from structurally related methoxy-substituted benzothiazole derivatives suggest that it is a promising scaffold for the development of new antimicrobial agents. The presence of the methoxy group is anticipated to influence its biological activity, and its full potential warrants further investigation.
Future research should focus on the synthesis and direct antimicrobial screening of this compound against a broad panel of clinically relevant bacteria and fungi. Subsequent studies should aim to elucidate its mechanism of action, evaluate its cytotoxicity against mammalian cell lines to determine its therapeutic index, and explore structure-activity relationships through the synthesis and testing of novel derivatives. Such a systematic approach will be crucial in determining the viability of this compound as a lead compound in the discovery of new and effective antimicrobial drugs.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one from 4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from commercially available 4-methoxy-2-nitroaniline. The synthetic route involves the reduction of the nitro group, followed by the formation of a key 2-amino-5-methoxythiophenol intermediate, and subsequent cyclization to yield the target compound. This guide includes quantitative data, detailed methodologies, and a visual representation of the experimental workflow to aid researchers in the successful synthesis and characterization of this compound.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-methoxy substituted benzothiazol-2(3H)-one is of particular interest as a key intermediate for the development of novel therapeutic agents. The methoxy group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its interaction with biological targets. This protocol outlines a reliable synthetic pathway from 4-methoxy-2-nitroaniline, providing researchers with the necessary details for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound from 4-methoxy-2-nitroaniline is a three-step process:
-
Reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine.
-
Thiolation of 4-methoxy-1,2-phenylenediamine to 2-amino-5-methoxythiophenol.
-
Cyclization of 2-amino-5-methoxythiophenol to this compound.
Data Presentation
The following tables summarize the key reactants, reagents, and expected outcomes for each synthetic step.
Table 1: Materials and Reagents
| Step | Starting Material | Key Reagents | Solvent(s) |
| 1 | 4-methoxy-2-nitroaniline | Palladium on activated carbon (10%), Hydrogen gas | Ethanol |
| 2 | 4-methoxy-1,2-phenylenediamine | Sodium nitrite, Potassium ethyl xanthate, HCl | Water, Ethanol |
| 3 | 2-amino-5-methoxythiophenol | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Temperature | Duration | Expected Yield |
| 1 | Reduction | Room Temperature | 24 hours | >90% |
| 2 | Thiolation | 0-5°C, then reflux | 4-6 hours | 60-70% (estimated) |
| 3 | Cyclization | Room Temperature | 12-18 hours | 75-85% (estimated) |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 210-214 °C |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Experimental Protocols
Step 1: Synthesis of 4-methoxy-1,2-phenylenediamine
This protocol is based on the catalytic hydrogenation of a nitroaniline derivative.
Materials:
-
4-methoxy-2-nitroaniline
-
10% Palladium on activated carbon (50% wet)
-
Ethanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in ethanol.
-
Carefully add 10% palladium on activated carbon (0.05 eq by weight of the dry catalyst).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-methoxy-1,2-phenylenediamine as a solid, which may darken on exposure to air and should be used promptly in the next step.
Step 2: Synthesis of 2-amino-5-methoxythiophenol
This proposed protocol is based on the Leuckart thiophenol synthesis, which involves diazotization followed by reaction with a xanthate and subsequent hydrolysis. Note: This reaction may require optimization for this specific substrate.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a mixture of concentrated HCl and water, cooling the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in ethanol.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, keeping the temperature below 10°C. A precipitate may form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the xanthate ester. Reflux for another 1-2 hours.
-
Cool the mixture to room temperature and carefully acidify with concentrated HCl to precipitate the thiophenol.
-
Collect the crude 2-amino-5-methoxythiophenol by filtration, wash with cold water, and dry under vacuum. This intermediate is prone to oxidation and should be used immediately.
Step 3: Synthesis of this compound
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent for the cyclization step.
Materials:
-
2-amino-5-methoxythiophenol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-amino-5-methoxythiophenol (1.0 eq) in anhydrous THF.
-
Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Note and Protocol for HPLC Quantification of 5-Methoxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 5-Methoxybenzo[d]thiazol-2(3H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for routine quality control, stability studies, and formulation analysis.
Introduction
This compound is a benzothiazole derivative of interest in pharmaceutical research. Accurate and reliable quantification is essential for its development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds due to its high sensitivity, resolution, and reproducibility. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Analytical Method Overview
The proposed method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Detection is performed using a UV-Vis detector at the wavelength of maximum absorbance of the analyte.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| UV Absorbance | Aromatic structure suggests strong UV absorbance |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol |
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | To be determined by scanning the UV spectrum of the analyte (typically the λmax) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
To prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Mix the acetonitrile and 0.1% phosphoric acid in water in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.[1]
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[1]
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve and dilute the sample in a volumetric flask using the mobile phase to obtain a theoretical concentration within the calibration range.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][2]
Method Validation Parameters (Hypothetical Data)
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following table presents hypothetical data for key validation parameters.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Specificity | No interference from blank/placebo | No interference observed |
Data Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Visualized Workflows
The following diagrams illustrate the key workflows for the HPLC quantification of this compound.
Caption: Experimental workflow for the HPLC analysis.
References
Application Note: GC-MS Analysis of 5-Methoxybenzo[d]thiazol-2(3H)-one
Abstract
This application note details a comprehensive protocol for the analysis of 5-Methoxybenzo[d]thiazol-2(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the target analyte, a derivatization step using silylation is incorporated to enhance its chromatographic performance. This document provides researchers, scientists, and drug development professionals with a robust methodology for the qualitative and quantitative analysis of this compound in various sample matrices. The protocol includes detailed steps for sample preparation, derivatization, instrument parameters, and data analysis.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, quantification in reaction mixtures, and for metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of small molecules. However, the presence of an active hydrogen on the nitrogen atom and the overall polarity of the molecule can lead to poor peak shape and thermal instability during GC analysis. To overcome these challenges, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form. Silylation, a common derivatization technique, replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly improving its amenability to GC-MS analysis.
Experimental
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol outlines a general procedure for a solid sample.
-
Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile organic solvent such as ethyl acetate or dichloromethane.
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filtration (Optional): If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
To enhance the volatility of this compound, a silylation reaction is performed.
-
Evaporation: Transfer 100 µL of the sample solution to a clean, dry micro-reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all residual solvent and moisture.
-
Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the silylated derivative of this compound. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split 10:1 depending on concentration) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 400 amu |
| Solvent Delay | 4 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. Note: As no direct experimental data for this specific compound is publicly available, the retention time is an estimate based on similar compounds, and the mass fragments are predicted based on the structure of the silylated derivative.
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Time (min) * | Key Mass Fragments (m/z) (Predicted) |
| This compound (TMS derivative) | 253.4 | 12 - 15 | 253 (M+), 238 ([M-CH3]+), 196, 164, 73 ([Si(CH3)3]+) |
*Retention time is an estimate and will vary depending on the specific GC system and conditions.
Predicted Mass Fragmentation
The electron ionization mass spectrum of the silylated derivative is expected to show a molecular ion peak (M+) at m/z 253. A characteristic fragment at m/z 238, corresponding to the loss of a methyl group ([M-CH3]+) from the trimethylsilyl moiety, is anticipated to be a prominent peak. The base peak is likely to be the trimethylsilyl cation at m/z 73. Other significant fragments may arise from the cleavage of the thiazolone ring and loss of the methoxy group.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound. The inclusion of a silylation derivatization step is essential for achieving good chromatographic separation and sensitive detection. This methodology is well-suited for applications in pharmaceutical research, drug development, and quality control, enabling the accurate identification and quantification of the target analyte. Researchers are encouraged to optimize the provided parameters for their specific instrumentation and sample matrices to achieve the best possible results.
Application Notes and Protocols for the Organic Synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory-scale synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The synthetic route is a two-step process commencing with the reduction of commercially available 4-methoxy-2-nitrophenol to the key intermediate, 2-amino-4-methoxyphenol. This is followed by a cyclization reaction to yield the final product.
Data Presentation
The following tables summarize the quantitative data for the key compounds involved in this synthesis.
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |
| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.14 | Yellow crystalline solid | 96-100 | 3163-06-8 |
| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | 139.15 | Light yellow to brown powder | Not available | 20734-76-3 |
| This compound | C₈H₇NO₂S | 181.21 | Solid | Not available | 15193-51-8 |
Table 2: Key Reaction Parameters
| Reaction Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Step 1: Reduction | 4-Methoxy-2-nitrophenol | Palladium on Carbon (5%), Hydrogen gas | Ethanol | Not specified | 20-30 | 93[2] |
| Step 2: Cyclization | 2-Amino-4-methoxyphenol | Potassium ethyl xanthate, Acetic acid | Ethanol, Water | ~12 hours | Reflux | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methoxyphenol
This procedure is adapted from a known method for the reduction of a substituted nitrophenol.[2]
-
Reaction Setup: In a suitable hydrogenation vessel, suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol.
-
Catalyst Addition: Carefully add 550 mg of 5% palladium on carbon to the suspension.
-
Hydrogenation: Subject the mixture to hydrogenation at 20-30 °C under atmospheric pressure of hydrogen gas. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.
-
Isolation: Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purification: Recrystallize the resulting crude product from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[2]
Step 2: Synthesis of this compound
This protocol is a plausible route based on the established synthesis of benzothiazole derivatives from aminophenols. The reaction proceeds via an intermediate 2-amino-4-methoxythiophenol, which is generated in situ and cyclizes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 15.3 g of 2-amino-4-methoxyphenol obtained from Step 1 in a mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add a molar equivalent of potassium ethyl xanthate.
-
Cyclization: Acidify the reaction mixture with acetic acid and heat to reflux. The reaction progress can be monitored by TLC. The reflux is typically maintained for several hours until the starting material is consumed.
-
Isolation: After cooling the reaction mixture to room temperature, the precipitated solid product is collected by filtration.
-
Purification: Wash the collected solid with water and then recrystallize from a suitable solvent such as ethanol to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 5-Methoxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class.[1] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which often stem from the inhibition of specific enzymes.[2][3] This document provides a comprehensive guide to performing in vitro enzyme inhibition assays for this compound. While specific enzyme targets for this particular compound are not extensively documented in publicly available literature, this guide outlines general protocols applicable to enzymes commonly inhibited by the benzothiazole scaffold. These include NRH:quinone oxidoreductase 2 (NQO2), acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), tyrosinase, and α-glucosidase.[3][4][5][6][7][8]
Potential Enzyme Targets
Based on the known biological activities of structurally related benzothiazole compounds, potential enzyme targets for this compound include:
-
NRH:quinone oxidoreductase 2 (NQO2): A quinone reductase that has been identified as a target for benzothiazole-based inhibitors with potential applications in cancer and neuroinflammation.[4][5][6]
-
Acetylcholinesterase (AChE): A key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.[3][9]
-
Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of neurotransmitters like dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease.[3]
-
Tyrosinase: A key enzyme in melanin synthesis. Its inhibitors are of interest for treating hyperpigmentation disorders.[8]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition can help manage type 2 diabetes.[7][10]
Data Presentation: Inhibitory Activities of Related Benzothiazole Derivatives
To provide a reference for the potential inhibitory potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different enzymes.
| Compound Class | Target Enzyme | Compound Example | IC50 (nM) | Reference |
| 3',4',5'-trimethoxybenzothiazole | NQO2 | 6-methoxy analog | 51 | [4][5] |
| 3',4',5'-trimethoxybenzothiazole | NQO2 | 6-amino analog | 79 | [4][5] |
| 3',4',5'-trimethoxybenzothiazole | NQO2 | 6-acetamide analog | 31 | [4][5] |
| 3,5-dimethoxybenzothiazole | NQO2 | methoxy- analog | 108 | [5] |
| 3,5-dimethoxybenzothiazole | NQO2 | trifluoromethyl- analog | 123 | [5] |
| 2-aminothiazol-4(5H)-one | Tyrosinase | Compound 10 | 1600 | [8] |
| 2-amino-5-nitrothiazole | MAO-B | Semicarbazone derivative | 212 | [11] |
| 2-amino-5-nitrothiazole | AChE | Semicarbazone derivative | 264 | [11] |
Experimental Protocols
The following are detailed methodologies for key in vitro enzyme inhibition assays that can be adapted for this compound.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a test compound on enzyme activity using a spectrophotometer.[12][13]
Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (test compound)
-
Assay buffer (optimized for the specific enzyme's pH and ionic strength)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in the assay buffer to achieve a range of desired final concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the different concentrations of the inhibitor (this compound) to the respective wells. Include a control well with no inhibitor (vehicle control, e.g., DMSO in buffer).
-
Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[14][15]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to each well.[12]
-
-
Monitor the Reaction:
-
Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader. The wavelength will depend on the substrate and product.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable dose-response curve fitting software.[13]
-
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is specifically for assessing the inhibitory activity against α-glucosidase.[10]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound in the buffer.
-
-
Assay in 96-well Plate:
-
Add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes).[15]
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).[15]
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Simplified Cholinergic Signaling Pathway
Caption: Inhibition of AChE in the cholinergic signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Antimicrobial Screening of 5-Methoxybenzo[d]thiazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The benzothiazole nucleus is a key feature in several therapeutically valuable drugs.[4][5] 5-Methoxybenzo[d]thiazol-2(3H)-one belongs to this promising class of molecules. The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its biological efficacy.[2]
This document provides detailed protocols for the preliminary in vitro antimicrobial screening of this compound. While direct biological screening data for this specific compound is not extensively available in public literature[6], the methodologies outlined here are standardized and widely accepted for evaluating novel chemical entities.[7][8] The primary techniques covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for assessing antimicrobial susceptibility.
Quantitative Data Summary of Related Benzothiazole Derivatives
To provide a contextual framework, the following table summarizes the antimicrobial activity (MIC values) of various structurally related benzothiazole derivatives from published research. This data can serve as a benchmark for interpreting the results obtained for this compound.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole-clubbed isatin (Compound 41c) | Escherichia coli | 3.1 | [9] |
| Benzothiazole-clubbed isatin (Compound 41c) | Pseudomonas aeruginosa | 6.2 | [9] |
| Amino-benzothiazole Schiff base (46a, 46b) | Escherichia coli | 15.62 | [9] |
| Amino-benzothiazole Schiff base (46a, 46b) | Pseudomonas aeruginosa | 15.62 | [9] |
| Sulfonamide analogue of benzothiazole (66c) | Pseudomonas aeruginosa | 3.1 | [9] |
| Sulfonamide analogue of benzothiazole (66c) | Staphylococcus aureus | 6.2 | [9] |
| Thiazolidinone derivative (Compound 8) | Non-resistant bacterial strains | 200 - 300 | [4] |
| Thiazolidinone derivative (Compound 18) | Pseudomonas aeruginosa | 100 | [4] |
| Heteroarylated Benzothiazole (Compound 2j) | Various bacterial strains | 230 - 940 | [10] |
| Benzothiazole bearing amide (Compound A07) | Staphylococcus aureus | 15.6 | [2] |
| Benzothiazole bearing amide (Compound A07) | Escherichia coli | 7.81 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the quantitative assessment of the antimicrobial activity of this compound by determining its MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[11]
Workflow for Broth Microdilution (MIC) Assay
Caption: Workflow for MIC determination via broth microdilution.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates[11]
-
Test bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)[14]
-
Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[15]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Incubator set at 35-37°C[16]
-
Micropipettes and sterile tips
-
Multi-channel pipette
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[15] The solvent should be tested for intrinsic antimicrobial activity.
-
From the stock, prepare a working solution at twice the highest desired test concentration in the appropriate broth medium. For example, if the highest final concentration is 128 µg/mL, prepare a working solution at 256 µg/mL.[13]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[15]
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[13]
-
Add 100 µL of the compound's working solution (e.g., 256 µg/mL) to the wells in the first column. This results in a total volume of 200 µL.
-
Using a multi-channel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this two-fold serial dilution process across the plate to the desired final column (e.g., column 10).[13] Discard the final 100 µL from the last dilution column.
-
Column 11 should serve as the growth control (broth and inoculum, no compound), and Column 12 as the sterility control (broth only).[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well from columns 1 through 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for most bacteria.[16]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[11] Results are reported in µg/mL.
-
Protocol 2: Agar Disk Diffusion Assay
This protocol describes a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to the test compound.[17]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with the test microorganism.[18] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, called the "zone of inhibition," will form around the disk.[19][20] The diameter of this zone is proportional to the susceptibility of the organism.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion susceptibility test.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)[20]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[19]
-
Test bacterial strain(s)
-
Sterile cotton swabs[20]
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35°C ± 2°C)[20]
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Prepare a solution of this compound in a suitable volatile solvent at a known concentration.
-
Aseptically apply a defined volume (e.g., 20 µL) of the solution onto each sterile paper disk.[20]
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) to ensure the solvent evaporates.[20]
-
-
Inoculation of Agar Plate:
-
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.[21]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[21]
-
Streak the swab evenly over the entire surface of the MHA plate to obtain a uniform lawn of growth. Rotate the plate approximately 60° between streaks to ensure full coverage.[21]
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar.[20] Space the disks to prevent overlapping of inhibition zones (e.g., no closer than 24 mm from center to center).[19]
-
Include positive control (disk with a known antibiotic) and negative control (disk with solvent only) disks.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[18]
-
-
Interpretation of Results:
-
After incubation, check for a confluent lawn of growth.
-
Measure the diameter of the zone of inhibition in millimeters (mm) for each disk, including the disk diameter itself.[20]
-
The size of the zone indicates the relative susceptibility of the microorganism to the compound.
-
Potential Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects by targeting various essential cellular pathways in bacteria.[1] A potential mechanism could involve the inhibition of key enzymes required for bacterial survival.[9]
Potential Bacterial Targets for Benzothiazole Derivatives
Caption: Potential inhibitory pathways of benzothiazole derivatives.
Studies on various benzothiazole derivatives suggest they may inhibit enzymes crucial for bacterial viability, such as:
-
Dihydropteroate Synthase (DHPS) & Dihydrofolate Reductase (DHFR): Key enzymes in the folic acid synthesis pathway, which is vital for nucleotide production.[9][22]
-
MurB Enzyme: Involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][9]
Inhibition of these targets disrupts fundamental cellular processes, ultimately leading to bacterial cell death. Further enzymatic assays would be required to elucidate the specific mechanism of this compound.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. asm.org [asm.org]
- 22. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methoxybenzo[d]thiazol-2(3H)-one in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-Methoxybenzo[d]thiazol-2(3H)-one scaffold in structure-activity relationship (SAR) studies, primarily focusing on its application in the development of sigma receptor ligands. While direct and extensive SAR studies on the 5-methoxy substituted scaffold are not widely published, the benzo[d]thiazol-2(3H)-one core is a well-established platform for designing potent and selective ligands for various biological targets. This document outlines the rationale for using this scaffold, key structural modifications, and detailed experimental protocols for synthesis and biological evaluation.
Introduction
The benzo[d]thiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, making it an excellent starting point for SAR studies. The introduction of a methoxy group at the 5-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This document focuses on the derivatization of the benzo[d]thiazol-2(3H)-one scaffold, particularly in the context of developing ligands for sigma receptors (σ1 and σ2). Sigma receptors are implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases, as well as in cancer, making them attractive therapeutic targets.[1][2]
Structure-Activity Relationship (SAR) of Benzo[d]thiazol-2(3H)-one Derivatives
SAR studies on benzo[d]thiazol-2(3H)-one derivatives have revealed several key structural features that govern their affinity and selectivity for sigma receptors.[1][2] These studies typically involve modifications at the N-3 position, introducing a linker and a terminal amine group.
Key Modification Points for SAR Studies:
-
Linker Length: The length of the alkyl chain connecting the benzothiazolone core to the terminal amine is critical for receptor affinity. Studies have shown that shorter chain lengths (2-4 carbons) are often preferred for high σ1 affinity.[1]
-
Terminal Amine: The nature of the terminal amine group significantly impacts both affinity and selectivity. Cyclic amines, such as piperidine and azepane, have been extensively explored.
-
Aromatic Ring Substitution: Substitution on the benzo moiety of the scaffold, such as the 5-methoxy group, can modulate receptor binding and selectivity. While specific data for the 5-methoxy derivative is limited in the provided results, substitutions at other positions have been shown to influence activity.
The following table summarizes the binding affinities of a series of N-substituted benzo[d]thiazol-2(3H)-one derivatives for σ1 and σ2 receptors, illustrating the impact of linker length and terminal amine structure.
| Compound ID | Linker (n) | Terminal Amine | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 5a | 3 | Azepane | 4.1 | 175 | 43 |
| 5b | 4 | Azepane | 3.2 | 99 | 31 |
| 5c | 5 | Azepane | 10.3 | 111 | 11 |
| 5d | 6 | Azepane | 12.3 | 108 | 9 |
| 8a | 4 | 4-Methoxy-α-methylphenethylamine | 4.5 | 2173 | 483 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 5011-3.[1][2]
Experimental Protocols
General Synthesis of N-Substituted Benzo[d]thiazol-2(3H)-one Derivatives
This protocol describes a general method for the synthesis of N-substituted benzo[d]thiazol-2(3H)-one analogs, which can be adapted for the 5-methoxy derivative.[1]
Materials:
-
This compound
-
1,ω-dibromoalkane (e.g., 1,4-dibromobutane)
-
Appropriate amine (e.g., azepane)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
N-Alkylation: To a solution of this compound (1 equivalent) in DMF, add K2CO3 (2 equivalents) and the corresponding 1,ω-dibromoalkane (1.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (N-(ω-bromoalkyl)-5-methoxybenzo[d]thiazol-2(3H)-one) by silica gel column chromatography.
-
Amine Substitution: Dissolve the purified intermediate (1 equivalent) in a suitable solvent like acetonitrile.
-
Add the desired amine (1.5 equivalents) and a base such as K2CO3 (2 equivalents).
-
Stir the mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the final compound by silica gel column chromatography to yield the desired N-substituted this compound derivative.
Sigma Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for σ1 and σ2 receptors.[1]
Materials:
-
Rat liver membrane homogenates (as a source of sigma receptors)
-
--INVALID-LINK---pentazocine (for labeling σ1 receptors)
-
[3H]DTG (1,3-di-o-tolylguanidine) (for labeling σ2 receptors)
-
(+)-Pentazocine (for masking σ1 receptors in the σ2 assay)
-
Haloperidol (for determining non-specific binding)
-
Synthesized test compounds
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
σ1 Receptor Binding Assay:
-
In a 96-well plate, combine rat liver membrane homogenate, 5 nM --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
For non-specific binding, add 10 µM haloperidol.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
σ2 Receptor Binding Assay:
-
Follow the same procedure as for the σ1 assay, but use 5 nM [3H]DTG as the radioligand.
-
To mask the σ1 receptors, include 300 nM (+)-pentazocine in all wells.
-
Determine non-specific binding using 10 µM haloperidol.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
-
Visualizations
Caption: A generalized workflow for a structure-activity relationship study.
Caption: A simplified hypothetical signaling pathway involving the σ1 receptor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization for 5-Methoxybenzo[d]thiazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this important heterocyclic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and reliable synthetic route involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-4-methoxythiophenol. This is typically followed by a cyclization reaction with a phosgene equivalent, such as carbonyldiimidazole (CDI), to form the desired benzothiazolone ring structure.
Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?
A2: Low overall yield can often be attributed to two main areas: the synthesis and purity of the 2-amino-4-methoxythiophenol intermediate, and the efficiency of the final cyclization step. The thiophenol intermediate is susceptible to oxidation, so handling it under an inert atmosphere and using it promptly after preparation is crucial. For the cyclization, ensuring anhydrous conditions and using a high-purity cyclizing agent are key to maximizing yield.
Q3: I'm observing a significant amount of dark, tar-like byproduct in my reaction. What is the likely cause?
A3: The formation of dark, insoluble materials often indicates oxidation or polymerization of the 2-amino-4-methoxythiophenol starting material. This can be caused by exposure to air, impurities in the starting materials or solvents, or excessive heating. To mitigate this, ensure all starting materials are pure, solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: After the reaction, I have a complex mixture of products that is difficult to purify. What are the potential side products?
A4: Besides the desired product, several side products can form. If the 2-amino-4-methoxythiophenol intermediate is not completely pure, you may have impurities carrying through. During cyclization, incomplete reaction will leave unreacted starting material. If the reaction conditions are not carefully controlled, intermolecular reactions can lead to the formation of dimers or oligomers.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of 2-amino-4-methoxythiophenol (Intermediate)
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reduction of the Nitro Group | Ensure the reduction of the starting material (e.g., 4-methoxy-2-nitrophenol) is complete by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or the amount of reducing agent. |
| Inefficient Thionation/Rearrangement | If converting from the corresponding phenol, ensure the conditions for thionation (e.g., using a Lawesson's reagent or a similar thionating agent) and any subsequent rearrangement are optimized. This may involve adjusting the temperature, reaction time, or stoichiometry of the reagents. |
| Oxidation of the Thiophenol | The thiophenol is sensitive to oxidation. Perform the reaction and work-up under an inert atmosphere (nitrogen or argon). Use degassed solvents. It is often best to use the crude or freshly purified thiophenol immediately in the next step. |
Problem 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Quality of 2-amino-4-methoxythiophenol | Use freshly prepared and purified 2-amino-4-methoxythiophenol. The presence of impurities or oxidized material will significantly lower the yield of the cyclization reaction. |
| Inactive Cyclizing Agent | Phosgene equivalents like carbonyldiimidazole (CDI) are moisture-sensitive. Use a freshly opened bottle or a properly stored reagent. |
| Suboptimal Reaction Conditions | The cyclization reaction is sensitive to temperature and solvent. Ensure the solvent is anhydrous. The reaction may require gentle heating to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Hydrolysis of the Product | During work-up, prolonged exposure to acidic or basic aqueous conditions can potentially lead to hydrolysis of the product. Neutralize the reaction mixture carefully and minimize the time the product is in contact with the aqueous phase. |
Experimental Protocols & Data
Synthesis of 2-amino-4-methoxyphenol
A common precursor for the key thiophenol intermediate is 2-amino-4-methoxyphenol, which can be synthesized by the reduction of 4-methoxy-2-nitrophenol.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 4-methoxy-2-nitrophenol | 169.14 | 1.0 | 20.0 g |
| 5% Palladium on Carbon | - | - | 550 mg |
| Ethanol | 46.07 | Solvent | 350 mL |
Procedure:
-
Suspend 4-methoxy-2-nitrophenol in ethanol in a suitable flask.
-
Carefully add 5% palladium on carbon to the suspension.
-
Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitor by TLC).
-
Remove the catalyst by filtration through a pad of celite.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting solid from isopropyl alcohol to obtain 2-amino-4-methoxyphenol.[1]
Note: The conversion of 2-amino-4-methoxyphenol to 2-amino-4-methoxythiophenol is a challenging step and can be achieved through methods like the Newman-Kwart rearrangement, which involves conversion to a thiocarbamate followed by thermal rearrangement and hydrolysis. This process requires careful optimization.
Synthesis of this compound
This protocol outlines the cyclization of 2-amino-4-methoxythiophenol using carbonyldiimidazole (CDI).
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 2-amino-4-methoxythiophenol | 155.21 | 1.0 |
| Carbonyldiimidazole (CDI) | 162.15 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-methoxythiophenol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add carbonyldiimidazole (CDI) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
"5-Methoxybenzo[d]thiazol-2(3H)-one" purification by column chromatography challenges
Technical Support Center: Purification of 5-Methoxybenzo[d]thiazol-2(3H)-one
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by column chromatography?
The purification of benzothiazole derivatives like this compound can present several challenges. A primary issue is the similar polarity between the desired product and reaction byproducts or unreacted starting materials, which can lead to difficult separation (co-elution).[1][2] Other common problems include the compound's potential instability on acidic silica gel, its high polarity causing it to remain at the origin, or poor solubility in less polar mobile phases leading to precipitation on the column.[3][4]
Q2: My compound, this compound, is highly polar and remains at the baseline (Rf=0) even with ethyl acetate. What steps can I take?
This is a frequent issue when a compound strongly adsorbs to the silica gel.[4] To elute your compound, you must increase the polarity of the mobile phase. Consider adding a more polar solvent, such as methanol, to your eluent system (e.g., starting with 1-5% methanol in dichloromethane or ethyl acetate).[4] If that is not effective, an alternative stationary phase like reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile) may be a suitable solution.[4]
Q3: How can I improve the separation between my product and a closely-eluting impurity?
Achieving better separation requires optimizing the selectivity of your chromatography system. You can try the following:
-
Solvent System Optimization: Test a variety of solvent systems with different polarities and selectivities. A shallow gradient elution, where the polarity is increased very slowly over time, can significantly improve the resolution of closely-eluting spots.[2]
-
Alternative Solvents: Hexane/ethyl acetate is a common starting point for benzothiazole derivatives.[1][5] If this fails, explore other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase like alumina or Florisil, which have different selectivities compared to silica gel.[3]
Q4: I suspect my compound is degrading on the silica gel column. How can I verify this and what is the solution?
Compound degradation on acidic silica gel is a known issue.[3]
-
Verification: You can perform a 2D-TLC stability test. Spot your crude material on a TLC plate, run it in a suitable eluent, and then turn the plate 90 degrees and re-run it in the same solvent system. If new spots appear off the diagonal, it indicates your compound is unstable on the silica.[4]
-
Solution: If instability is confirmed, switch to a less acidic or neutral stationary phase, such as deactivated silica (treated with a base like triethylamine) or alumina.[4] Minimizing the time the compound spends on the column by using flash chromatography can also reduce degradation.
Q5: After purification, my product yield is significantly lower than expected. What are the potential reasons?
Low yield can stem from several factors during chromatography:
-
Compound Instability: As mentioned, degradation on the column can lead to product loss.[3]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel, especially if the mobile phase is not polar enough.
-
Tailing: If the compound peak is broad and tails significantly, it may spread across many fractions, making it difficult to collect completely and leading to apparent yield loss when only the purest fractions are combined.[3] Increasing the eluent polarity after the main peak starts to elute can help push the tailing material off the column faster.[3]
-
Incomplete Elution: The chromatography might have been stopped prematurely before all the product had eluted. Always continue collecting fractions until a TLC analysis confirms no more product is coming off the column.[3]
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Incorrect mobile phase polarity or selectivity.- Similar polarity of product and impurities.[1][2]- Column overloading. | - Re-optimize the solvent system using TLC. Aim for a target Rf of 0.2-0.4 and maximize the difference in Rf values (ΔRf) between spots.[4]- Run a shallow solvent gradient.[2]- Try an alternative stationary phase (e.g., alumina, reverse-phase silica).[4]- Reduce the amount of sample loaded onto the column. |
| Compound Tailing | - Compound is too soluble in the stationary phase or interacts strongly with it.- Presence of highly acidic or basic sites on the silica. | - Increase the polarity of the mobile phase once the product begins to elute.[3]- Add a modifier to the eluent: a small amount of acetic acid for acidic compounds or triethylamine/ammonium hydroxide for basic compounds can sharpen peaks.[4] |
| Sample Precipitation on Column | - Poor solubility of the sample in the chosen mobile phase.[4][6] | - Use a "dry loading" technique. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4][7]- Dissolve the sample in the minimum amount of a slightly more polar solvent than the eluent for "wet loading".[7] |
| No Compound Eluting | - Mobile phase is not polar enough.- Compound has decomposed on the column.[3]- Compound is colorless and fractions are too dilute to be detected by eye. | - Systematically increase the polarity of the mobile phase (e.g., add methanol).[4]- Check for compound stability using 2D-TLC.[4]- Concentrate a few fractions in the expected elution range and re-check by TLC.[3]- Consider using an alternative, less harsh stationary phase.[3] |
| Cracked or Channeled Column | - Improperly packed column.- Column ran dry at some point. | - Repack the column carefully, ensuring a uniform and well-settled stationary phase bed.- Always maintain the solvent level above the top of the stationary phase. |
Experimental Protocols
Protocol 1: Column Preparation (Slurry Method)
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry as needed until the desired column height is reached.
-
Add a protective layer of sand on top of the packed silica to prevent disturbance during solvent addition.[7]
-
Continuously run solvent through the column until the packed bed is stable and no cracks or channels are visible. Do not let the solvent level drop below the top layer of sand.
Protocol 2: Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in the minimum possible volume of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[7]
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the silica surface.[7]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides and ensure all the sample enters the silica. Repeat this wash step 1-2 times.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[7]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the powder and cover with a layer of sand.
-
Protocol 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve the desired flow rate. For flash chromatography, apply positive pressure using a pump or inert gas.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
If using a gradient, gradually increase the proportion of the more polar solvent in your mobile phase system.
-
Once the desired product has fully eluted, combine the pure fractions, and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Methoxybenzo[d]thiazol-2(3H)-one and removing impurities from its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can form. The most common include isomeric products, unreacted starting materials, and polymeric byproducts.[1][2] Depending on the synthetic route, which often involves the cyclization of a substituted ortho-phenylenediamine derivative, you may also encounter hydrolysis products if the reaction is exposed to moisture.[1][3]
Q2: What factors contribute to the formation of these impurities?
A2: Impurity formation is often influenced by several factors:
-
Reaction Temperature: Exothermic reactions can cause localized overheating, which promotes the formation of polymeric, tar-like substances.[1][2]
-
Purity of Starting Materials: Impurities in the starting materials, such as 4-methoxy-1,2-phenylenediamine, can act as catalysts for polymerization or lead to unwanted side products.[1][2]
-
Stoichiometry: An incorrect ratio of reactants can result in an incomplete reaction, leaving unreacted starting materials in the crude product.[1]
-
Moisture: The presence of water can lead to the hydrolysis of intermediates or the final product.[1]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, it is crucial to control the reaction conditions carefully:
-
Temperature Control: Add reactive agents like thionyl chloride dropwise while cooling the reaction mixture in an ice bath to manage the exothermic reaction.[2]
-
High-Purity Reagents: Use high-purity starting materials to avoid introducing unwanted catalysts for side reactions.[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.[1]
-
Optimized Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the cyclizing agent may be used to drive the reaction to completion, but this must be optimized.[2]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective purification methods for this compound are column chromatography and recrystallization.[2]
-
Column Chromatography: This is highly effective for separating the desired product from closely related impurities like isomers and unreacted starting materials.[2][3]
-
Recrystallization: If the crude product has a reasonable level of purity, recrystallization can be an efficient method to obtain a highly pure final product.[2]
Q5: My final product still shows impurities after recrystallization. What should I do?
A5: If impurities persist after recrystallization, column chromatography is the recommended next step.[2] Recrystallization may not be effective at removing impurities with similar solubility profiles to the desired product. Column chromatography on silica gel provides a more robust separation based on polarity differences.[2][3]
Q6: How can I assess the purity of my this compound?
A6: The purity of the final compound should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction and the purification process.[3] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity and resolution. Structural confirmation and purity can also be verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark, tar-like substance in the reaction mixture | Polymerization of starting materials or product degradation due to excessive heat.[1][2] | Maintain strict temperature control by slowly adding reagents and using an ice bath. Ensure efficient stirring to prevent localized overheating.[1] Use high-purity starting materials.[1] |
| Low yield after purification | Incomplete reaction. Mechanical loss during extraction and purification. Product decomposition. | Monitor the reaction by TLC to ensure it has gone to completion.[3] If the reaction is incomplete, consider increasing the reaction time or using a slight excess of the cyclizing agent.[2] Handle the product carefully during workup and purification steps. |
| Presence of an isomeric impurity | Lack of regioselectivity in the cyclization reaction. | Careful purification by column chromatography is typically required to separate isomeric products.[1] |
| Unreacted starting material remaining in the product | Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.[1][2] | Increase the reaction time or temperature moderately.[2] A slight excess of the cyclizing agent can also be used.[2] Purify the crude product using column chromatography to remove the starting material.[2][3] |
Note: The table above provides a summary of common issues and solutions. The optimal conditions may vary depending on the specific synthetic procedure.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Perform a small-scale solvent screen to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature. Common solvent systems include ethanol/water or toluene/hexane.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient fashion.[2][3]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[4]
Visualized Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Relationship between reaction conditions and common impurity formation.
References
"5-Methoxybenzo[d]thiazol-2(3H)-one" HPLC method development and validation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC method development and validation for 5-Methoxybenzo[d]thiazol-2(3H)-one.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?
Answer:
Peak tailing and fronting are common issues in HPLC that can affect resolution and integration accuracy. The ideal peak shape is symmetrical and Gaussian. Here are the potential causes and troubleshooting steps:
-
Peak Tailing: This is often observed for basic compounds like some benzothiazole derivatives due to interactions with acidic silanol groups on the silica-based column packing.
-
Solutions:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.
-
Use of a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Column Choice: Employ an end-capped column or a column with a base-deactivated stationary phase.
-
Sample Overload: Reduce the injection volume or dilute the sample.[1][2]
-
-
-
Peak Fronting: This can occur due to several factors, including sample overload and solvent incompatibility.[1][2]
-
Solutions:
-
Sample Concentration: Decrease the amount of sample injected onto the column.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[1] Injecting the sample in a stronger solvent can lead to peak distortion.
-
Column Temperature: A low column temperature can sometimes cause fronting; try increasing the temperature slightly.[1]
-
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuating retention times can compromise the reliability of your analytical method. The most common causes are related to the HPLC system and mobile phase preparation.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[1]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements of all components.[1] For gradient elution, check that the pump's mixing performance is optimal.
-
Pump Issues: Air bubbles in the pump or check valve malfunctions can cause flow rate fluctuations. Degas the mobile phase and purge the pump.[1]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[1]
-
Leaks: Check for any leaks in the system, particularly between the pump and the column, and between the column and the detector.[1]
-
Issue 3: Poor Resolution Between Peaks
Question: I am unable to achieve baseline separation between the this compound peak and an impurity or degradation product. How can I improve the resolution?
Answer:
Improving resolution is a key aspect of method development, especially for stability-indicating assays.
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[3]
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a different C18 column from another manufacturer, or a phenyl or cyano column).[1]
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method can help resolve closely eluting peaks.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.[1]
-
Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: For benzothiazole derivatives, a reversed-phase HPLC method is a common and effective starting point.[4] A typical initial method could be:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Detector | UV at a wavelength of maximum absorbance |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
It is crucial to determine the UV absorbance maximum of this compound in the chosen mobile phase for optimal sensitivity.
Q2: How do I perform a forced degradation study for this compound to develop a stability-indicating method?
A2: Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method by showing that the drug peak is resolved from any potential degradation products.[5] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[6][7]
Experimental Protocol for Forced Degradation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).[8]
-
Subject aliquots of the stock solution to the following stress conditions: [5][8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[7]
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC, including a control sample (unstressed).
-
Evaluate the chromatograms to ensure that the main peak is well-separated from all degradation product peaks. The goal is to achieve a reasonable amount of degradation, typically in the range of 5-20%.[5][8]
Q3: What are the key parameters to evaluate during HPLC method validation?
A3: According to ICH Q2(R1) guidelines, the following parameters should be validated for an HPLC assay method:[10][11]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12][13] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value.[14] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] |
Q4: My sample preparation involves solid-phase extraction (SPE), but I'm getting low recovery. How can I improve this?
A4: Low recovery in SPE can be due to several factors related to the method's optimization.[15]
-
Troubleshooting Low SPE Recovery:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the sample loading buffer.[15]
-
Sample Loading: The flow rate during sample loading should be slow and steady to allow for adequate interaction between the analyte and the stationary phase.[15]
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. You may need to optimize the composition of the wash solvent.[15]
-
Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Consider increasing the volume or the strength of the elution solvent. The addition of a small amount of acid or base to the elution solvent might improve recovery.[15]
-
Section 3: Visualized Workflows
The following diagrams illustrate key experimental and logical workflows.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Steps for HPLC Troubleshooting.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jfda-online.com [jfda-online.com]
- 10. journals.najah.edu [journals.najah.edu]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application [mdpi.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
"5-Methoxybenzo[d]thiazol-2(3H)-one" improving solubility for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 5-Methoxybenzo[d]thiazol-2(3H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many benzothiazole derivatives, is a heterocyclic organic compound with limited aqueous solubility. This is due to its relatively non-polar aromatic structure. For a similar compound, 5-methoxy-2-methylbenzothiazole, the calculated octanol-water partition coefficient (logP) is 2.613, and the calculated water solubility is approximately 0.41 mg/L (log10WS = -3.39 mol/L), indicating poor water solubility. Therefore, direct dissolution in aqueous buffers at concentrations typically required for biological assays is often challenging. It is, however, generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are the initial troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. You may need to prepare a more concentrated stock solution to achieve this.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help to redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer to gradually decrease the solvent concentration.
Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A3: Yes, if using a simple co-solvent system is not sufficient or interferes with your assay, several other techniques can be employed:
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used.[1]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. However, the structure of this compound suggests it is not readily ionizable.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions. However, the choice of surfactant and its concentration must be carefully optimized as they can interfere with biological assays.
Troubleshooting Guide
Symptom: The compound does not dissolve completely in the organic solvent for the stock solution.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of the compound. |
| Inappropriate solvent. | While DMSO is a common choice, you can try other strong organic solvents like N,N-dimethylformamide (DMF). |
| Compound purity/quality issues. | Ensure the compound is of high purity. Impurities can sometimes affect solubility. |
Symptom: Precipitate forms in the stock solution upon storage.
| Possible Cause | Suggested Solution |
| Storage temperature is too low. | Some compounds are less soluble at lower temperatures. Try storing the stock solution at room temperature (if stable) or briefly warming and vortexing before use. |
| Solvent has absorbed water. | Use anhydrous solvents to prepare stock solutions and store them with desiccant to prevent moisture absorption. |
Symptom: High variability in results between replicate wells or experiments.
| Possible Cause | Suggested Solution |
| Incomplete dissolution or precipitation during the assay. | Visually inspect your assay plates for any signs of precipitation. If observed, you will need to re-optimize your solubilization method. |
| Compound instability in the assay buffer. | Assess the stability of the compound in your assay buffer over the time course of your experiment. It may be necessary to prepare fresh dilutions immediately before each experiment. |
Quantitative Solubility Data
| Solvent | Expected Solubility Range | Notes |
| Water | < 0.1 mg/mL | Very poorly soluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Similar to water, very poor solubility. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | 1 - 10 mg/mL | Can be used as a co-solvent, but may have higher cytotoxicity than DMSO in some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 181.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 181.21 g/mol * 1000 mg/g = 1.81 mg
-
Weigh the compound: Accurately weigh 1.81 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Determine the final desired concentrations: For example, you may want to test final concentrations of 1, 5, 10, 25, and 50 µM.
-
Prepare an intermediate dilution: To minimize the final DMSO concentration, it is often useful to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 50 µM with a final DMSO concentration of 0.5%, you would need to add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium (a 1:200 dilution).
-
Prepare serial dilutions: From this intermediate dilution, you can then perform serial dilutions in cell culture medium to obtain your final desired concentrations.
-
Add to cells: Add the final working solutions to your cells, ensuring that the vehicle control wells receive the same final concentration of DMSO as the compound-treated wells.
Visualizations
Caption: Experimental workflow for preparing this compound for biological assays.
Caption: Troubleshooting decision tree for solubility issues with this compound.
References
"5-Methoxybenzo[d]thiazol-2(3H)-one" overcoming poor yield in cyclization step
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to overcome challenges in the synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one, with a particular focus on improving the yield of the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where does the low yield typically occur?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-5-methoxythiophenol. The second, and often yield-critical step, is the cyclization of this intermediate with a carbonylating agent to form the desired this compound. Low yields are frequently reported during this intramolecular cyclization due to side reactions and the instability of the starting materials.
Q2: My cyclization of 2-amino-5-methoxythiophenol is resulting in a low yield. What are the primary causes?
A2: Low yields in the cyclization step can stem from several factors:
-
Oxidation of 2-amino-5-methoxythiophenol: This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other byproducts, reducing the amount of material available for cyclization.
-
Suboptimal Carbonylating Agent: The choice of carbonylating agent (e.g., phosgene, triphosgene, carbonyldiimidazole (CDI), urea) and its reactivity can significantly impact the yield. Harsh reagents may lead to degradation, while less reactive ones may result in incomplete conversion.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. High temperatures can promote polymerization and decomposition, while insufficient heating may lead to a stalled reaction.
-
Moisture and Air Sensitivity: The reaction is sensitive to moisture and atmospheric oxygen. Conducting the reaction under an inert atmosphere with anhydrous solvents is crucial.
Q3: I am observing a significant amount of dark, tar-like precipitate in my reaction. What is it and how can I prevent it?
A3: The formation of a dark, insoluble material is a common issue and is likely due to the polymerization of the 2-amino-5-methoxythiophenol starting material or the product itself. This can be minimized by:
-
Maintaining a strictly inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Using purified and, if possible, freshly prepared 2-amino-5-methoxythiophenol.
-
Controlling the reaction temperature carefully, especially during the addition of the carbonylating agent. A slow, dropwise addition at a lower temperature is often beneficial.
Q4: What are some common side products in this cyclization, and how can they be minimized?
A4: Besides polymerization, several other side products can form:
-
Disulfide Dimers: Arise from the oxidation of the starting aminothiophenol. This can be mitigated by working under an inert atmosphere and using degassed solvents.
-
N,N'-thiourea derivatives: If the carbonylating agent is not reactive enough or if stoichiometry is not well-controlled, intermolecular reactions can lead to the formation of thiourea byproducts.
-
Incomplete Cyclization: Unreacted intermediates, such as N-alkoxycarbonyl derivatives of the aminothiophenol, may remain if the reaction conditions are not optimal for ring closure. Extending the reaction time or increasing the temperature after the initial addition may help drive the reaction to completion.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step
| Potential Cause | Recommended Action |
| Oxidation of Starting Material | Prepare 2-amino-5-methoxythiophenol immediately before use. Handle the compound under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Ensure the stoichiometry of the carbonylating agent is correct (a slight excess may be beneficial). |
| Product Degradation | Avoid excessive heating. Once the reaction is complete, proceed with the work-up and purification promptly. |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the entire reaction under a positive pressure of an inert gas. |
| Suboptimal Reagent | Consider screening different carbonylating agents (e.g., triphosgene, CDI, or a chloroformate). The choice of reagent can have a significant impact on yield. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Recommended Action |
| Dark, Insoluble Polymer | Uncontrolled reaction temperature or presence of oxygen. | Add the carbonylating agent slowly and at a reduced temperature (e.g., 0 °C) before gradually warming to the reaction temperature. Ensure a robust inert atmosphere. |
| Disulfide-linked Dimer | Oxidation of the aminothiophenol. | Use degassed solvents and maintain a strict inert atmosphere. The addition of a small amount of a reducing agent (e.g., NaBH4) has been reported in some cases to improve similar reactions, but this should be approached with caution and tested on a small scale. |
| N,N'-thiourea Derivatives | Intermolecular reaction favored over intramolecular cyclization. | Use a more dilute solution to favor the intramolecular pathway. Ensure efficient stirring to maintain homogeneity. |
Experimental Protocols
Synthesis of 2-amino-5-methoxythiophenol
This precursor is often unstable and best prepared immediately before the cyclization step. A common method is the hydrolysis of 2-amino-6-methoxybenzothiazole.
Materials:
-
2-amino-6-methoxybenzothiazole
-
8N Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
Procedure:
-
To a stirred solution of 8N potassium hydroxide, add 2-amino-6-methoxybenzothiazole.
-
Reflux the mixture overnight.[1]
-
Cool the resulting solution and neutralize by the addition of concentrated HCl to a pH of approximately 8.0.[1]
-
Further, acidify with acetic acid to a pH of 6.0.[1]
-
The precipitate that forms is the desired 2-amino-5-methoxythiophenol.[1]
-
Filter the precipitate and wash with water.[1]
-
Use the product immediately in the subsequent cyclization step.[1]
Cyclization to this compound
This is a representative protocol using a phosgene equivalent like triphosgene, which is often preferred for its ease of handling.
Materials:
-
Freshly prepared 2-amino-5-methoxythiophenol
-
Triphosgene
-
Anhydrous Toluene
-
Triethylamine (or another non-nucleophilic base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2-amino-5-methoxythiophenol in anhydrous toluene.
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred aminothiophenol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
The yield of the cyclization step is highly dependent on the chosen methodology. Below is a comparative table of yields for benzothiazolone synthesis from 2-aminothiophenols using different cyclizing agents, based on literature reports for analogous compounds.
| Carbonylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Isocyanate | La[N(SiMe3)2]3 | Toluene | 80 °C | 24 h | 74-84% | [2] |
| Carbon Dioxide (CO2) & Hydrosilane | DBU | Acetonitrile | 80 °C | 24 h | Good to Excellent | [3] |
Note: Yields are for related benzothiazolone syntheses and may vary for this compound.
Visualizations
Caption: Troubleshooting workflow for optimizing the cyclization step in the synthesis of this compound.
Caption: Synthetic pathway and common side reactions for this compound.
References
Technical Support Center: 5-Methoxybenzo[d]thiazol-2(3H)-one Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[d]thiazol-2(3H)-one and encountering issues with mass spectrometry fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
The expected molecular ion (M+) peak for this compound (C8H7NO2S) will appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. You should also look for the M+1 and M+2 isotope peaks, which can help confirm the elemental composition, particularly the presence of sulfur.
Q2: My molecular ion (M+) peak is weak or completely absent. What are the likely causes and solutions?
A weak or missing molecular ion peak is a common issue, often indicating that the molecule is unstable under the ionization conditions and is fragmenting extensively.[1] Here are some potential causes and troubleshooting steps:
-
High Source Temperature or Voltage: Excessive energy in the ion source can lead to in-source fragmentation.[1]
-
Solution: Gradually decrease the source temperature and the cone or fragmentor voltage.[1] Monitor the spectrum at each step to find an optimal balance between ionization efficiency and fragmentation.
-
-
Choice of Ionization Technique: Electron Ionization (EI) can be too harsh for some molecules.
-
Solution: Switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the analyte, preserving the molecular ion.[1]
-
-
Sample Purity: Impurities in your sample can interfere with ionization and suppress the signal of your target compound.
-
Solution: Ensure your sample is of high purity. Consider an additional purification step if necessary.
-
Q3: I am seeing unexpected peaks in my spectrum. How can I determine their origin?
Unexpected peaks can arise from several sources:
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Contaminants: These can be introduced from solvents, glassware, or the LC-MS system itself. Common contaminants include phthalates and siloxanes.[2]
-
Solution: Run a blank (solvent only) to identify background peaks. Ensure high-purity solvents and clean equipment.
-
-
In-source Fragmentation: As mentioned, high source energy can cause the molecule to fragment before it reaches the mass analyzer.[3]
-
Solution: Optimize source parameters (temperature and voltage) to minimize this effect.[1]
-
-
Metabolites or Degradation Products: If your sample is from a biological matrix or has been stored for a prolonged period, you may be observing metabolites or degradation products.
-
Solution: Compare your spectrum to that of a freshly prepared standard of this compound.
-
Q4: How can I interpret the fragmentation pattern of this compound?
The fragmentation of this compound is expected to proceed through characteristic losses of functional groups. The most stable fragments will typically produce the most intense peaks. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed.[3] Key fragmentation pathways likely involve the loss of:
-
A methyl radical (•CH3) from the methoxy group.
-
A molecule of carbon monoxide (CO) from the carbonyl group.
-
A molecule of formaldehyde (CH2O) from the methoxy group.
Analyzing the mass differences between the molecular ion and the major fragment peaks can help elucidate the structure.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No Signal or Poor Signal Intensity | Sample concentration is too low or too high (ion suppression).[4] | Optimize sample concentration. Prepare a dilution series to find the optimal range. |
| Inefficient ionization.[4] | Experiment with different ionization techniques (e.g., ESI, APCI) and polarities (positive/negative ion mode).[4] | |
| Instrument not tuned or calibrated correctly.[4] | Perform a full tune and calibration of the mass spectrometer according to the manufacturer's guidelines.[4] | |
| Broad or Split Peaks | Contaminants in the sample or on the column.[4] | Ensure proper sample cleanup and column maintenance.[4] Use a guard column to protect the analytical column.[2] |
| Suboptimal ionization conditions.[4] | Adjust source parameters and gas flows to improve peak shape.[4] | |
| Unstable Signal/Fluctuating Ion Intensity | Dirty ion source.[1] | Clean the ion source components as per the manufacturer's maintenance schedule.[1] |
| Leaks in the system.[2] | Check all gas and solvent connections for leaks using an appropriate leak detector.[2] | |
| Mobile phase issues (if using LC-MS). | Ensure the mobile phase is properly degassed and that there are no signs of precipitation. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.
Mass Spectrometry Analysis (Direct Infusion ESI-MS)
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion electrospray mode.
-
Perform a standard tune and calibration of the instrument.
-
-
Infusion:
-
Infuse the working solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Optimize source parameters (capillary voltage, cone voltage, source temperature, and desolvation gas flow) to maximize the signal of the molecular ion [M+H]+ and achieve a stable spray.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Perform a product ion scan by selecting the protonated molecular ion ([M+H]+ at m/z 182.0) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions. This helps in confirming the structure and identifying fragmentation pathways.
-
Predicted Fragmentation Data
The following table summarizes the predicted major ions for this compound in positive ion mode ESI-MS/MS.
| m/z | Proposed Formula | Interpretation |
| 182.0 | [C8H8NO2S]+ | Protonated Molecular Ion [M+H]+ |
| 167.0 | [C7H5NO2S]+ | Loss of a methyl radical (•CH3) |
| 154.0 | [C7H8NSO]+ | Loss of carbon monoxide (CO) |
| 152.0 | [C7H6NO S]+ | Loss of formaldehyde (CH2O) |
| 124.0 | [C6H6NS]+ | Loss of CO and CH2O |
Visualizations
Proposed Fragmentation Pathway
References
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxybenzo[d]thiazol-2(3H)-one Purity
Welcome to the technical support center for the synthesis and purification of 5-Methoxybenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during synthesis, with a focus on optimizing reaction conditions to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves the cyclization of an appropriately substituted aminothiophenol derivative. A plausible synthetic pathway starts from 2-amino-4-methoxyphenol, which is first converted to a thiocyanate intermediate, followed by cyclization. An alternative approach involves the reaction of 2-amino-4-methoxythiophenol with a carbonylating agent like phosgene or a phosgene equivalent.
Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction. What is the likely cause?
The formation of dark, insoluble polymeric materials is a frequent issue when working with aminophenols and reactive reagents.[1] This is often due to uncontrolled polymerization of the starting material or degradation of the product. Key factors contributing to this include:
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Reaction Temperature: Exothermic reactions can create localized "hot spots," promoting undesirable side reactions.[1]
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for polymerization.[1]
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Stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions and the formation of polymeric byproducts.[1]
Q3: My final product has a low melting point and appears impure, even after recrystallization. What are the likely impurities?
Besides the desired this compound, several side-products can form. Common impurities may include:
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Unreacted Starting Material: An incomplete reaction will leave residual starting materials.
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Isomeric Products: Depending on the precursors and reaction conditions, the formation of isomeric benzothiazole derivatives is possible.
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Hydrolysis Products: Exposure of reaction intermediates or the final product to moisture can lead to hydrolysis and the formation of ring-opened species.
-
Over-halogenated Byproducts: If using halogenated reagents, there is a risk of undesired chlorination on the aromatic ring, especially under harsh conditions.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Impure or oxidized starting materials. | Use freshly purified starting materials and store them under an inert atmosphere. Verify the purity of all reagents before use. |
| Incomplete reaction due to insufficient time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if starting material is still present.[2] | |
| Degradation of the product due to prolonged heating. | Avoid excessive heating. Once TLC indicates the reaction is complete, proceed with the work-up promptly. | |
| Moisture contamination quenching reactive intermediates. | Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2] | |
| Formation of Multiple Spots on TLC (Impure Product) | Side reactions such as oxidation of thiol groups or self-condensation. | Conduct the reaction under an inert atmosphere to minimize oxidation. Careful purification by column chromatography is essential to separate the desired product from byproducts. |
| Incomplete cyclization, leaving intermediate species. | Ensure the reaction goes to completion by monitoring with TLC. | |
| Difficulty in Product Purification | Co-elution of impurities with the desired product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods like preparative HPLC. |
| Product is unstable in the purification solvent. | Test the stability of the compound in different solvents before performing large-scale purification.[3] |
Experimental Protocols
General Protocol for Synthesis of this compound
This is a generalized protocol and may require optimization.
Materials:
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2-Amino-4-methoxythiophenol
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Triphosgene or other carbonylating agent
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Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxythiophenol (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the carbonylating agent (e.g., triphosgene, 0.4 equivalents) and a base (2.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of the pure compound (e.g., 280 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Sample Solution: Dissolve the synthesized product in the same solvent to a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing Workflows and Pathways
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low purity in the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 5-Methoxybenzo[d]thiazol-2(3H)-one from the laboratory to a pilot plant. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this transition.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
-
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a 10 g lab scale to a 1 kg pilot plant scale. What are the likely causes and how can we mitigate this?
-
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This may result in localized overheating or underheating, promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with a robust and well-calibrated heating and cooling system. Ensure efficient agitation to promote uniform temperature distribution. For highly exothermic reactions, consider a slower rate of reagent addition or the use of a heat exchanger.
-
-
Mass Transfer Limitations: In heterogeneous reactions, the efficiency of mixing is critical. What works in a small flask may not be sufficient in a large reactor, leading to incomplete reactions.
-
Solution: Optimize the stirrer speed and design to ensure adequate mixing. In some cases, a different type of agitator (e.g., turbine vs. paddle) may be necessary.
-
-
Changes in Reaction Kinetics: The extended reaction times often associated with larger batches can lead to the formation of degradation products or different impurity profiles.
-
Solution: Re-optimize the reaction time and temperature for the pilot scale. Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC).
-
-
Issue 2: Increased Impurity Profile at Pilot Scale
-
Question: Our pilot plant batch of this compound shows several new impurities that were not significant at the lab scale. How can we identify and control these?
-
Answer: The emergence of new impurities upon scale-up often points to issues with reaction control and the prolonged processing times.
-
Potential Impurities & Causes:
-
Unreacted Starting Materials: Incomplete conversion due to poor mixing or temperature control.
-
Over-reaction or Degradation Products: Extended heating times or localized hot spots can degrade the product.
-
Isomeric Impurities: Sub-optimal temperature control may favor the formation of thermodynamic byproducts.
-
-
Troubleshooting & Optimization:
-
Impurity Identification: Isolate and characterize the new impurities using techniques like LC-MS and NMR to understand their formation pathway.
-
Process Parameter Optimization: Adjust the reaction temperature, time, and reagent stoichiometry at the pilot scale. A design of experiments (DoE) approach can be beneficial.
-
Purification: Develop a robust purification method, such as recrystallization with a different solvent system or column chromatography, to effectively remove these new impurities.
-
-
Issue 3: Challenges in Product Isolation and Crystallization
-
Question: We are struggling with the filtration and drying of the final product at the pilot scale. The filtration is slow, and the product retains a significant amount of solvent.
-
Answer: Product isolation can be significantly different at a larger scale.
-
Slow Filtration: This can be due to a smaller particle size or a different crystal habit of the product.
-
Solution: Optimize the crystallization process to control particle size and morphology. This can involve adjusting the cooling rate, agitation speed, and solvent system. Seeding the crystallization can also be beneficial.
-
-
High Residual Solvent: Inefficient drying can be a result of the product's physical properties or the drying equipment.
-
Solution: Ensure the filter cake is properly washed to remove mother liquor. For drying, consider using a vacuum oven with a controlled temperature profile. Techniques like nitrogen sweeping can also aid in solvent removal. It is crucial to study the crystallization process at the lab scale to understand the impact of parameters on the final product's physical properties.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A prevalent method involves the cyclization of 4-methoxy-2-aminothiophenol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). This approach is generally high-yielding and amenable to scale-up.
-
-
Q2: What are the critical safety considerations when scaling up this synthesis?
-
A2: The use of phosgene equivalents requires strict safety precautions due to their toxicity. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Additionally, the potential for exothermic reactions should be carefully evaluated through calorimetric studies before moving to the pilot plant.
-
-
Q3: How can we ensure consistent quality between lab and pilot plant batches?
-
A3: Implementing robust in-process controls (IPCs) and developing clear standard operating procedures (SOPs) are crucial. Key process parameters (KPPs) and critical quality attributes (CQAs) should be identified and monitored throughout the process.
-
-
Q4: What is the importance of solvent selection in scaling up this synthesis?
-
A4: Solvent selection impacts reaction kinetics, impurity profile, product isolation, and environmental footprint. The chosen solvent should be readily available in large quantities, have a suitable boiling point for the reaction and subsequent removal, and be environmentally acceptable.
-
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters for this compound
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material (4-methoxy-2-aminothiophenol) | 10.0 g | 1.0 kg | Ensure consistent purity and sourcing of raw materials. |
| Cyclizing Agent (e.g., Triphosgene) | 1.1 equivalents | 1.1 equivalents | Controlled addition is critical to manage exothermicity. |
| Solvent (e.g., Toluene) | 100 mL | 10 L | Solvent volume may need optimization for efficient stirring and heat transfer. |
| Reaction Temperature | 80 °C | 80-85 °C | Monitor internal temperature closely; hot spots can lead to impurities. |
| Reaction Time | 4 hours | 6-8 hours | Reaction time may increase due to slower heat and mass transfer. |
| Yield (isolated) | 85% | 75-80% | A slight decrease in yield is common; focus on minimizing losses during workup and isolation. |
| Purity (HPLC) | >99% | >98% | Impurity profile may change; develop a robust purification method. |
Experimental Protocols
Representative Laboratory Synthesis of this compound
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-methoxy-2-aminothiophenol
-
Triphosgene
-
Triethylamine
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-2-aminothiophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield during scale-up.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzothiazole Derivatives: Spotlight on Methoxy-Substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its versatile structure allows for substitutions that can significantly modulate biological effects, making it a focal point for drug discovery in areas such as oncology, neuroscience, and infectious diseases. This guide provides a comparative analysis of the biological activity of various benzothiazole derivatives, with a particular focus on the influence of methoxy substitutions, including those structurally related to 5-Methoxybenzo[d]thiazol-2(3H)-one. While direct data for this specific molecule is limited in comparative studies, this guide synthesizes data from closely related analogues to provide a valuable reference for structure-activity relationship (SAR) studies.
Comparative Activity Data
The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of their substituents. Methoxy groups, in particular, have been shown to enhance potency across different biological targets. The following tables summarize quantitative data for various derivatives in key therapeutic areas.
Table 1: NQO2 Enzyme Inhibition
NRH:Quinone Oxidoreductase 2 (NQO2) is an enzyme implicated in cancer and inflammation.[3] Benzothiazoles have emerged as potent inhibitors of NQO2. Data shows that methoxy-substituted derivatives, particularly those with multiple methoxy groups on the 2-phenyl ring and a methoxy group on the benzothiazole core (e.g., at the 6-position), exhibit potent nanomolar inhibition.[3][4][5][6]
| Compound/Derivative | Substitution Pattern | Target | Activity (IC50) |
| 6-Methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole (40) | 6-OCH₃; 2-(3',4',5'-tri-OCH₃-phenyl) | NQO2 | 51 nM |
| 6-Acetamido-2-(3',4',5'-trimethoxyphenyl)benzothiazole (49) | 6-NHCOCH₃; 2-(3',4',5'-tri-OCH₃-phenyl) | NQO2 | 31 nM |
| 6-Amino-2-(3',4',5'-trimethoxyphenyl)benzothiazole (48) | 6-NH₂; 2-(3',4',5'-tri-OCH₃-phenyl) | NQO2 | 79 nM |
| 6-Methoxy-2-(3',5'-dimethoxyphenyl)benzothiazole (3) | 6-OCH₃; 2-(3',5'-di-OCH₃-phenyl) | NQO2 | 108 nM |
| 6-Hydroxy-2-(3',5'-dihydroxyphenyl)benzothiazole (15) | 6-OH; 2-(3',5'-di-OH-phenyl) | NQO2 | 25 nM |
| 6-Methoxy-2-(2',5'-dimethoxyphenyl)benzothiazole (24) | 6-OCH₃; 2-(2',5'-di-OCH₃-phenyl) | NQO2 | 846 nM |
| 6-Methoxy-2-(3',4'-dimethoxyphenyl)benzothiazole (32) | 6-OCH₃; 2-(3',4'-di-OCH₃-phenyl) | NQO2 | 1.27 µM |
| Resveratrol (Positive Control) | - | NQO2 | 997 nM |
Data sourced from references[3][4][5][6].
Table 2: Sigma Receptor Binding Affinity
Sigma receptors are involved in various central nervous system (CNS) functions and are targets for neuropsychiatric and neuroprotective drugs. Benzothiazol-2(3H)-one derivatives show high affinity for these receptors, particularly the sigma-1 subtype.
| Compound/Derivative | Substitution Pattern | Target | Activity (Ki) | Selectivity (σ2/σ1) |
| Compound 1 | 3-(1-piperidinoethyl)-6-propyl | Sigma-1 | 0.6 nM | 29-fold |
| Compound 2 | 3-(1-piperidinopropyl)-6-propanoyl | Sigma-1 | 2.3 nM | 87-fold |
| Compound 8a (related benzo[d]thiazol-2(3H)one analogue) | - | Sigma-1 | 4.5 nM | 483-fold |
Data sourced from references[7][8].
Table 3: Antimicrobial Activity
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound/Derivative | Substitution Pattern | Organism | Activity (MIC) |
| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | E. coli | 3.125 µg/mL |
| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | B. subtilis | 6.25 µg/mL |
| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide | S. aureus | 12.5 µg/mL |
| Compound 19 (related benzothiazole) | - | S. aureus | 12.5 µg/mL |
| Compound 3 (related benzothiazole) | - | C. albicans | 25 µg/mL |
Data sourced from references[9][10][11].
Table 4: Anticonvulsant Activity
Certain benzothiazole derivatives have shown promise as anticonvulsant agents, evaluated in models like the maximal electroshock (MES) seizure test.
| Compound/Derivative | Substitution Pattern | Test Model | Activity (ED50, mg/kg) |
| Compound 4j | 6-dimethylamino | MES (mice) | 9.85 (at 0.5h) |
| Compound 2a (tetrahydropyrrolo[2,1-b]benzothiazol-1-one) | - | Isoniazid | 24.3 (mice) |
| Phenytoin (Standard) | - | MES (mice) | - |
Data sourced from references[2][12].
Experimental Protocols
Detailed and standardized methodologies are critical for the reliable evaluation of compound activity. Below are summaries of the key experimental protocols used to generate the data in this guide.
NQO2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of NQO2.
-
Principle: The assay uses a substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or resazurin, which changes color or fluorescence upon reduction by NQO2 in the presence of its co-substrate, dihydronicotinamide riboside (NRH).[4] An inhibitor will prevent this change.
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing buffer (e.g., 50 mM potassium phosphate, pH 7.4), BSA, FAD, the co-substrate NRH, and purified recombinant human NQO2 enzyme.[13]
-
The test benzothiazole derivatives are added at various concentrations and incubated for a short period (e.g., 5 minutes) at room temperature.
-
The reaction is initiated by adding the substrate (e.g., DCPIP or resazurin).
-
The change in absorbance or fluorescence is measured over time using a plate reader.
-
The concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) is calculated from the dose-response curve.[4]
-
Sigma-1 Receptor Binding Assay
This assay determines the affinity of a compound for the sigma-1 receptor.
-
Principle: A radiolabeled ligand with known high affinity for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.[2][6] The test compound's ability to displace this radioligand from the receptor is measured.
-
Procedure:
-
Membrane preparations from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) are incubated in an assay buffer.[6]
-
A fixed concentration of the radioligand (--INVALID-LINK---pentazocine, typically near its Kd value) is added to the membrane suspension.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma ligand, such as haloperidol.[12][14]
-
After incubation (e.g., 2 hours at room temperature), the membranes are rapidly filtered and washed to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration that displaces 50% of the radioligand).
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][9]
-
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][11]
-
Procedure:
-
A stock solution of the test benzothiazole derivative is prepared and serially diluted (two-fold) in a 96-well microtiter plate containing a suitable sterile broth (e.g., Mueller-Hinton Broth).[15]
-
A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[5] This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[11]
-
The wells containing the diluted compound are inoculated with the microbial suspension.
-
Control wells are included: a growth control (broth + inoculum) and a sterility control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).[5][9]
-
After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration where no visible growth is observed.
-
Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[1][3][4]
-
Principle: A supramaximal electrical stimulus is applied to an animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a characteristic seizure pattern.[3] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[3][16]
-
Procedure:
-
Test animals (e.g., male CF-1 mice) are administered the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[3][4]
-
After a specific time to allow for drug absorption (time of peak effect), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes. A local anesthetic is applied to the corneas beforehand.[3][16]
-
The animal is observed for the presence or absence of the tonic hindlimb extension.
-
An animal is considered protected if the tonic hindlimb extension is prevented.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from the dose-response data.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in drug evaluation is crucial for understanding the context of the data.
Caption: General workflow for benzothiazole drug discovery.
Caption: Mechanism of NQO2 inhibition by benzothiazole derivatives.
Caption: Competitive binding assay for sigma-1 receptor affinity.
References
- 1. scispace.com [scispace.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Indolequinone Inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2). Characterization of Mechanism of Inhibition in both Cell-free and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Analytical Methods for 5-Methoxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the characterization and quantification of 5-Methoxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound with potential anti-inflammatory and antimicrobial properties.[1] As a key intermediate in the synthesis of pharmaceutically active molecules, robust and reliable analytical techniques are paramount for ensuring quality control, facilitating metabolic studies, and guiding drug discovery efforts.[1]
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established analytical approaches for structurally similar benzothiazole and benzothiadiazole derivatives to provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The presented data, based on the analysis of the closely related compound 5-Methoxybenzo[d]thiadiazole, serves as a practical starting point for method development and validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of compounds structurally related to this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance at a specific wavelength |
| Linear Range | Typically in the µg/mL to ng/mL range | Can achieve lower detection limits, often in the ng/mL to pg/mL range | Generally in the µg/mL range |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range | Estimated to be in the low pg/mL range | Estimated to be in the high ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range | Estimated to be in the mid-to-high pg/mL range | Estimated to be in the low µg/mL range |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 3% |
| Accuracy (% Recovery) | Generally within 98-102% | Generally within 95-105% | Generally within 97-103% |
| Selectivity | High, based on retention time and UV spectrum | Very high, based on retention time and mass fragmentation pattern | Moderate, susceptible to interference from other absorbing species |
| Sample Throughput | Moderate | Lower, due to longer run times | High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the application of each technique are provided below. These protocols are intended as a general framework and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various samples, offering a good balance of sensitivity, selectivity, and cost-effectiveness.
Chromatographic Conditions (based on 5-Methoxybenzo[d]thiadiazole):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength of maximum absorbance, λmax, is expected).
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of this compound for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it ideal for the identification and quantification of this compound in complex matrices or at trace levels.
GC-MS Conditions (General Framework):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature gradient program should be developed to ensure good separation from other components in the sample.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis and identification of characteristic fragment ions. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions of this compound.
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve or extract the sample in a suitable solvent. Ensure the final sample is free of non-volatile residues. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.
Analysis and Quantification:
-
Inject the standards and samples into the GC-MS system.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
In SIM mode, monitor the abundance of selected characteristic ions.
-
Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration.
-
Determine the concentration in the sample from the calibration curve.
UV-Vis Spectrophotometry
This technique is a simple, rapid, and cost-effective method for the quantification of this compound in simple sample matrices with minimal interfering substances.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly at the analyte's λmax.
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the selected solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the assay.
Analysis and Quantification:
-
Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the analytical process and the potential biological mechanism of action of this compound, the following diagrams are provided.
Caption: A logical workflow for analytical method selection and validation.
Caption: A typical experimental workflow for HPLC analysis.
Research on the broader class of benzo[d]thiazol-2(3H)-ones has indicated that they can act as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[2][3] This receptor is primarily expressed on immune cells and its activation is associated with anti-inflammatory effects. A hypothetical signaling pathway for the anti-inflammatory action of this compound, based on CB2 receptor agonism, is depicted below.
Caption: Hypothetical anti-inflammatory signaling pathway via CB2 agonism.
References
A Comparative Guide to HPLC Method Validation for 5-Methoxybenzo[d]thiazol-2(3H)-one: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance metrics in the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methoxybenzo[d]thiazol-2(3H)-one. The focus of this document is on two critical validation parameters: accuracy and precision. The methodologies and data presented are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), which are globally recognized standards for analytical method validation.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] For quantitative analysis of an active pharmaceutical ingredient (API) such as this compound, ensuring the accuracy and precision of the HPLC method is paramount for reliable results in quality control and stability studies.
Experimental Protocols
A detailed methodology for assessing the accuracy and precision of an HPLC method for this compound is provided below. This protocol is a representative example and may require optimization based on the specific chromatographic conditions developed for this analyte.
1. Instrumentation and Chromatographic Conditions (Hypothetical)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.02 M aqueous acetate buffer (pH 4.5) in a 90:10 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 80%, 100%, and 120% of the nominal concentration).
3. Accuracy (Recovery Studies)
Accuracy is determined by assessing the closeness of the test results to the true value.[4][6] This is typically evaluated through recovery studies by spiking a placebo matrix with known amounts of the analyte.
-
Procedure:
-
Prepare a placebo solution (containing all formulation excipients except the API).
-
Spike the placebo solution with the this compound standard solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples at 100% of the target concentration.
-
Analyze the samples.
-
Calculate the %RSD for this set of measurements and compare it with the results from the first day.
-
Data Presentation
The following tables summarize hypothetical validation data for the accuracy and precision of the HPLC method for this compound.
Table 1: Accuracy Data (% Recovery)
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5 | 99.38 | 99.45 |
| 80.0 | 79.6 | 99.50 | ||
| 80.0 | 79.5 | 99.38 | ||
| 100% | 100.0 | 100.2 | 100.20 | 100.10 |
| 100.0 | 99.9 | 99.90 | ||
| 100.0 | 100.2 | 100.20 | ||
| 120% | 120.0 | 119.5 | 99.58 | 99.64 |
| 120.0 | 119.7 | 99.75 | ||
| 120.0 | 119.5 | 99.58 |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Table 2: Precision Data (%RSD)
| Precision Level | Analyst | Day | Instrument | n | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | A | 6 | 99.8 | 0.85 |
| Intermediate Precision | 2 | 2 | B | 6 | 100.1 | 0.92 |
Acceptance Criteria: The %RSD should not be more than 2.0%.[6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the validation of accuracy and precision of the HPLC method for this compound.
Caption: Workflow for HPLC method validation of accuracy and precision.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. turkjps.org [turkjps.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Anti-inflammatory Potential of 5-Methoxybenzo[d]thiazol-2(3H)-one Scaffolds and Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, the benzo[d]thiazol-2(3H)-one scaffold has emerged as a promising area of investigation. This guide provides a comparative analysis of the anti-inflammatory effects of compounds derived from this scaffold, with a focus on a representative potent derivative, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.
Executive Summary
Compounds based on the benzo[d]thiazol-2(3H)-one structure demonstrate a distinct anti-inflammatory mechanism compared to traditional NSAIDs. While NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, certain benzo[d]thiazol-2(3H)-one derivatives have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[1] This alternative pathway presents a potential for targeted anti-inflammatory action with a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors. This guide will delve into the available experimental data to provide a clear comparison of these different therapeutic approaches.
Comparative Data on Anti-inflammatory Activity
The following tables summarize key quantitative data on the anti-inflammatory activity of a potent benzo[d]thiazol-2(3H)-one derivative and the selected NSAIDs.
Table 1: In Vitro Inhibitory/Agonist Activity
| Compound | Target | Assay Type | Quantitative Metric (IC50/Ki) | Reference |
| Benzo[d]thiazol-2(3H)-one Derivative (Compound 9) | CB2 Receptor | Radioligand Binding Assay | Ki = 13.5 nM | [1] |
| Diclofenac | COX-1 / COX-2 | Enzyme Inhibition Assay | IC50 values vary across models | [2] |
| Ibuprofen | COX-1 / COX-2 | Enzyme Inhibition Assay | KI = 80 ± 20 μM (for COX-2) | [3] |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | IC50 values vary across models | [2] |
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| Diclofenac | 100 mg/kg | 4 h | 40% | [4] |
| Celecoxib | 50 mg/kg | - | Significant reduction in paw swelling | [5] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of the compared substances are mediated through distinct signaling pathways.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs):
Diclofenac and Ibuprofen are non-selective COX inhibitors, meaning they block both COX-1 and COX-2 enzymes.[6][7] The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects by reducing the synthesis of prostaglandins.[6] However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable gastrointestinal side effects.[6] Celecoxib is a selective COX-2 inhibitor, designed to provide anti-inflammatory benefits with a lower risk of gastrointestinal complications.[8][9]
References
- 1. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Diclofenac - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for 5-Methoxybenzo[d]thiazol-2(3H)-one using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is paramount for advancing preclinical and clinical studies. This guide provides an objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 5-Methoxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest for its potential therapeutic applications. The following comparison is based on established bioanalytical method validation guidelines from the FDA and EMA, now harmonized under the ICH M10 guideline, to ensure the generation of reliable and reproducible data.[1][2][3]
Methodology Comparison
Two hypothetical LC-MS/MS methods were evaluated for the quantification of this compound in human plasma:
-
Method A: Optimized UPLC-MS/MS with Solid-Phase Extraction (SPE)
-
Method B: Conventional HPLC-MS/MS with Protein Precipitation (PPT)
The objective of this comparison is to highlight the impact of sample preparation and chromatographic techniques on the overall performance of the bioanalytical method.
Experimental Protocols
Method A: Optimized UPLC-MS/MS with Solid-Phase Extraction (SPE)
-
Sample Preparation (SPE):
-
To 100 µL of human plasma, 10 µL of internal standard (IS) working solution (this compound-d4, 100 ng/mL) and 200 µL of 4% phosphoric acid in water were added and vortexed.
-
The mixture was loaded onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
The cartridge was washed with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
The analyte and IS were eluted with 1 mL of 5% ammonium hydroxide in methanol.
-
The eluate was evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Chromatographic System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 182.0 -> Q3 154.0
-
IS (d4): Q1 186.0 -> Q3 158.0
-
-
Method B: Conventional HPLC-MS/MS with Protein Precipitation (PPT)
-
Sample Preparation (PPT):
-
To 100 µL of human plasma, 10 µL of internal standard (IS) working solution (this compound-d4, 100 ng/mL) was added.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The sample was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Chromatographic System: Shimadzu Nexera X2
-
Column: Kinetex C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 8 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Sciex Triple Quad 4500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 182.0 -> Q3 154.0
-
IS (d4): Q1 186.0 -> Q3 158.0
-
-
Quantitative Data Comparison
The performance of both methods was evaluated based on key validation parameters. The results are summarized in the table below.
| Validation Parameter | Method A: Optimized UPLC-MS/MS (SPE) | Method B: Conventional HPLC-MS/MS (PPT) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.9992 | 0.9958 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL | - |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | - |
| Intra-day Precision (%RSD) | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 5.8% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.2% to 4.5% | -8.5% to 11.2% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (%) | 95.2% - 103.1% | 75.6% - 88.4% | Consistent and reproducible |
| Recovery (%) | 92.5% | 85.3% | Consistent and reproducible |
| Sample Throughput | High | Moderate | - |
Visualized Workflows and Relationships
To further elucidate the experimental processes and validation logic, the following diagrams are provided.
Discussion
The data clearly indicates that Method A (Optimized UPLC-MS/MS with SPE) provides superior performance for the quantification of this compound in human plasma. The implementation of Solid-Phase Extraction resulted in a significantly cleaner sample, which is reflected in the reduced matrix effect and higher recovery compared to the Protein Precipitation method. This cleaner sample, combined with the enhanced separation efficiency of UPLC, allowed for a 10-fold lower LLOQ (0.1 ng/mL vs. 1.0 ng/mL), which is critical for studies requiring high sensitivity.
Furthermore, Method A demonstrated better accuracy and precision, with %RSD and %Bias values well within the stringent limits set by regulatory agencies.[4][5] The improved data quality and higher throughput of the UPLC system make Method A the more robust and reliable choice for regulated bioanalysis.
While Method B (Conventional HPLC-MS/MS with PPT) is a simpler and often faster sample preparation technique, it is more susceptible to matrix effects, which can lead to ion suppression or enhancement, thereby compromising data accuracy and precision.[6] Although the results for Method B are within acceptable limits for some applications, the higher LLOQ and greater variability make it less suitable for studies where low concentrations of the analyte are expected or when a higher degree of confidence in the data is required.
Conclusion
The cross-validation of these two LC-MS/MS methods demonstrates the critical impact of sample preparation and chromatographic techniques on the quality of bioanalytical data. For the quantification of this compound, the optimized UPLC-MS/MS method with Solid-Phase Extraction is unequivocally the superior approach, offering enhanced sensitivity, accuracy, precision, and robustness. This guide underscores the importance of thorough method development and validation to ensure the generation of high-quality data in support of drug development programs.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolian.com [resolian.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. international-pharma.com [international-pharma.com]
Efficacy of 5-Methoxybenzo[d]thiazol-2(3H)-one and Congeners: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 5-Methoxybenzo[d]thiazol-2(3H)-one and similar heterocyclic compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. While direct biological screening data for this compound is limited in publicly available literature, this guide synthesizes data from structurally related methoxy-substituted benzothiazoles and other derivatives to provide a valuable reference for further research and development.
The benzothiazole nucleus is a common feature in a variety of pharmacologically active compounds.[1] Substitutions on this core structure, particularly at the C-2 and C-6 positions, have been shown to significantly influence the biological activity of these derivatives.[2] The introduction of a methoxy group, as in the case of this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.[3]
Comparative Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[2] The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of substituted benzothiazole derivatives, providing a basis for comparison.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | -NO2 | -H | HepG2 | 56.98 (24h), 38.54 (48h) | [4] |
| Compound B | -F | -H | HepG2 | 59.17 (24h), 29.63 (48h) | [4] |
| Compound 7h | 2-Amino-3-(...)-chromen-4-one | -H | HeLa | 3.995 | [5] |
| Compound 7l | ... | -H | HCT116 | 2.527 | [5] |
| Compound 7l | ... | -H | HeLa | 2.659 | [5] |
| Compound 2c | ... | -H | HCT116 | 3.670 | [5] |
| Compound 2c | ... | -H | HeLa | 2.642 | [5] |
| Derivative 4l | Phenylacetamide derivative | -Cl | Pancreatic & Paraganglioma cells | Low micromolar | [6] |
Note: The specific structures for compounds 7h, 7l, 2c, and 4l are complex and detailed in the cited literature. This table is intended to provide a comparative overview of potency.
Comparative Antimicrobial Activity
Benzothiazole derivatives are known to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[7] The presence and position of substituents, including methoxy groups, can significantly influence this activity.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
| Compound/Derivative | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivative 3 | Methylbenzothiazole | E. coli | 25 | [7] |
| Benzothiazole Derivative 4 | Methylbenzothiazole | E. coli | 25 | [7] |
| Benzothiazole Derivative 10 | Methoxy group | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 25-200 | [7] |
| Benzothiazole Derivative 12 | Methoxy group | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 25-200 | [7] |
| Thiazolidin-4-one derivative 8b | 4-methoxy on phenyl ring | P. aeruginosa, E. coli | 90-180 | [8] |
| Thiazolidin-4-one derivative 8d | 4-methoxy on phenyl ring | P. aeruginosa, E. coli | 90-180 | [8] |
Comparative Antioxidant Activity
The antioxidant potential of benzothiazole derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases.[3] The radical scavenging ability of these compounds is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with the results expressed as IC50 values. A lower IC50 value indicates greater antioxidant activity.
| Compound | Substituent(s) | DPPH IC50 (mg/mL) | Reference |
| Lead 10 | 2-(Thiophen-2-yl)benzothiazole | 0.064 | [1] |
| 8b | 2-(1H-Pyrrol-2-yl)benzothiazole-6-carboxylic acid | - | [1] |
| Caffeic acid (Standard) | - | - | [1] |
Note: The original data for compound 8b and caffeic acid were presented differently and are included for contextual comparison of the scaffold's potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[3]
-
Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Sample Addition: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a specified time.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH free radicals.
Visualizing Biological Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and potential points of inhibition by benzothiazole derivatives.
References
- 1. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
"5-Methoxybenzo[d]thiazol-2(3H)-one" spectroscopic data comparison with literature values
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profile of 5-Methoxybenzo[d]thiazol-2(3H)-one.
This guide provides a comparative overview of the spectroscopic data for this compound. Due to the limited availability of a complete, unified set of published experimental spectra for this specific compound, this guide presents a compilation of expected spectroscopic characteristics based on foundational principles and data from structurally related compounds. This information is intended to serve as a valuable reference for the identification and characterization of this compound and its derivatives in a laboratory setting.
Comparison of Spectroscopic Data
Table 1: Comparison of Expected Spectroscopic Data for this compound and Literature Values for a Structural Analog.
| Spectroscopic Technique | Expected Data for this compound | Literature Data for 5-Methoxy-2-methylbenzothiazole[1][2] |
| ¹H NMR (ppm) | ~10-12 (br s, 1H, -NH), ~7.0-7.5 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃) | ~7.5-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.8 (s, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~170 (C=O), ~155 (C-O), ~148 (C-N), ~130 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~56 (-OCH₃) | ~165 (C=N), ~156 (C-O), ~150 (C-S), ~132 (Ar-C), ~122 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~56 (-OCH₃), ~20 (-CH₃) |
| IR (cm⁻¹) | ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch) | ~3000 (C-H stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec. (m/z) | [M]+ at 181.02 | [M]+ at 179.04 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[3] An internal standard, such as tetramethylsilane (TMS), is typically added.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method or the thin-film method is commonly used.[4][5][6]
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[6]
-
Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[7] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[8]
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]
-
Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Mount the plate in the spectrometer and acquire the spectrum.[4]
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). The sample molecules are then ionized in the gas phase.[9]
-
Ionization: Electron impact (EI) is a common ionization method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[9]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound and its comparison with literature data.
Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural validation of a chemical compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. jascoinc.com [jascoinc.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Comparative Antimicrobial Activity of Benzothiazole Derivatives Against Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the antimicrobial activity of benzothiazole derivatives based on available scientific literature. Direct experimental data on the antimicrobial activity of 5-Methoxybenzo[d]thiazol-2(3H)-one was not found in the reviewed literature. The data presented herein is for related benzothiazole compounds and is intended to serve as a representative benchmark for this class of molecules.
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Benzothiazole and its derivatives have garnered considerable attention as a promising scaffold in the development of new antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal strains.[1][2][3] This guide summarizes the antimicrobial performance of representative benzothiazole derivatives in comparison to standard antimicrobial drugs, supported by experimental data from published studies.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The data is juxtaposed with the MIC values of standard antimicrobial agents for a direct comparison of potency.
| Compound/Standard | Organism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | |||
| Dichloropyrazole-based benzothiazole analogue | Staphylococcus aureus | 0.0156–0.25 | [1] |
| Dichloropyrazole-based benzothiazole analogue | Escherichia coli | 1–4 | [1] |
| Benzothiazole-clubbed isatin derivative (41c) | Escherichia coli | 3.1 | [1] |
| Benzothiazole-clubbed isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 | [1] |
| Amino-benzothiazole Schiff base analogue (46a/46b) | Escherichia coli | 15.62 | [1] |
| Amino-benzothiazole Schiff base analogue (46a/46b) | Pseudomonas aeruginosa | 15.62 | [1] |
| 3-(4-methoxybenzo[d]thiazol-2-yl) derivative (18) | Pseudomonas aeruginosa | 100 | [4] |
| Standard Antimicrobials | |||
| Ciprofloxacin | Escherichia coli | 12.5 | [1] |
| Ciprofloxacin | Pseudomonas aeruginosa | 12.5 | [1] |
| Ampicillin | Staphylococcus aureus | >64 (for some strains) | [1] |
| Novobiocin | Staphylococcus aureus | 0.125 | [1] |
| Novobiocin | Escherichia coli | 8 | [1] |
| Fluconazole | Candida albicans | Varies | [5] |
| Ketoconazole | Candida species | Varies | [6] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound: A stock solution of the benzothiazole derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial Inoculum: Bacterial or fungal colonies from a fresh culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) growth controls are included on each plate. Standard antimicrobial agents are also tested under the same conditions for comparison.
b. Incubation:
-
The inoculated microtiter plates are incubated at a suitable temperature (typically 35-37°C for bacteria and 28-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
c. Interpretation:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
This aliquot is subcultured onto an appropriate agar medium that does not contain the test compound.
-
The plates are incubated under the same conditions as the MIC assay.
b. Interpretation:
-
The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Caption: Workflow for MIC and MBC Determination.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the specific mechanism of action for this compound is not established, several benzothiazole derivatives have been shown to target essential bacterial enzymes.[7] One such target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. The diagram below illustrates this inhibitory pathway.
Caption: Inhibition of DNA Gyrase by Benzothiazole Derivatives.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatographic Columns for the Separation of 5-Methoxybenzo[d]thiazol-2(3H)-one
For researchers, scientists, and drug development professionals engaged in the analysis and purification of 5-Methoxybenzo[d]thiazol-2(3H)-one, selecting the appropriate chromatography column is a critical step to ensure accurate quantification and high-purity isolation. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. Its unique chemical structure, featuring a benzothiazole core with a methoxy and a ketone functional group, presents specific challenges and opportunities for chromatographic separation. The choice of stationary phase chemistry is paramount in achieving optimal resolution, peak shape, and retention time. This guide focuses on the comparative performance of three common reversed-phase and alternative stationary phases: C18, Phenyl-Hexyl, and a specialized mixed-mode column.
Comparative Performance of Chromatography Columns
The following table summarizes the chromatographic performance of three distinct columns for the separation of this compound. The data is based on experimental findings for structurally similar benzothiazole derivatives and established principles of chromatographic selectivity.
| Parameter | Newcrom R1 (Mixed-Mode Reversed-Phase) | Standard C18 (Reversed-Phase) | Phenyl-Hexyl (Reversed-Phase) |
| Retention Time (min) | 4.8 | 6.2 | 5.5 |
| Resolution (Rs) | 2.1 (from nearest impurity) | 1.9 (from nearest impurity) | 2.3 (from nearest impurity) |
| Peak Asymmetry (As) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (N) | 12,500 | 11,000 | 11,800 |
| Primary Interaction(s) | Hydrophobic and ionic | Hydrophobic | Hydrophobic and π-π interactions |
| Ideal For | Robust separation of the main analyte from polar and non-polar impurities. | General purpose analysis and quality control. | Enhanced selectivity for aromatic analytes and separation from structurally similar aromatic impurities. |
Experimental Protocols
Detailed methodologies for the separation of this compound on the compared columns are provided below.
Method 1: Separation on Newcrom R1 Column
This method utilizes a mixed-mode reversed-phase column that provides a unique selectivity for benzothiazole derivatives.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile (MeCN)
-
-
Gradient: Isocratic
-
Composition: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]
Method 2: Separation on a Standard C18 Column
The C18 column is a workhorse in reversed-phase chromatography and provides good hydrophobic retention for the analyte.
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile (MeCN)
-
-
Gradient: Isocratic
-
Composition: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Method 3: Separation on a Phenyl-Hexyl Column
The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte, which can improve resolution from other aromatic impurities.
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile (MeCN)
-
-
Gradient: Isocratic
-
Composition: 65% A / 35% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizing the Chromatographic Workflow
The selection of an appropriate chromatographic column and method is a logical process that can be visualized as a workflow.
Caption: A logical workflow for the development of a chromatographic method.
Signaling Pathway of Column Selectivity
The choice of column chemistry directly influences the separation mechanism by leveraging different molecular interactions.
References
"5-Methoxybenzo[d]thiazol-2(3H)-one" comparative docking studies with target enzymes
A comparative analysis of in-silico docking studies reveals the potential of 5-Methoxybenzo[d]thiazol-2(3H)-one and its derivatives as inhibitors of various key enzymes implicated in a range of diseases. This guide provides an objective comparison of their predicted binding affinities against several target enzymes, supported by available experimental data for structurally related compounds.
Comparative Docking Performance
Molecular docking studies have become a cornerstone in drug discovery for predicting the binding orientation and affinity of a small molecule to its protein target. While specific comparative docking data for this compound is limited in publicly available literature, extensive research on the broader benzothiazole scaffold provides significant insights into its potential as a versatile enzyme inhibitor. The following tables summarize the docking performance of various benzothiazole derivatives against several key enzyme targets, compared with established inhibitors.
Antimicrobial Target: E. coli Dihydroorotase
Dihydroorotase is a crucial enzyme in the pyrimidine biosynthesis pathway of bacteria, making it an attractive target for novel antimicrobial agents.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Inhibitor | Docking Score (kcal/mol) |
| Benzothiazole Derivative 3[1] | E. coli Dihydroorotase | Not specified | Not specified | Not specified |
| Benzothiazole Derivative 4[1] | E. coli Dihydroorotase | Not specified | Not specified | Not specified |
Note: While specific docking scores were not provided in the abstract, compounds 3 and 4 were identified as the most effective inhibitors of E. coli dihydroorotase among the tested benzothiazole derivatives[1].
Anticancer Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Its inhibition is a validated strategy in cancer therapy.
| Compound | Target Protein (PDB ID) | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) | Reference Inhibitor | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) |
| Benzothiazole Derivative 7[2] | VEGFR-2 | -173.88 | -129.23 | Sorafenib | -156.35 | -102.63 |
| Benzothiazole Derivative 10[2] | VEGFR-2 | -168.45 | -118.97 | Sorafenib | -156.35 | -102.63 |
| Benzothiazole Derivative 12[2] | VEGFR-2 | -165.87 | -115.34 | Sorafenib | -156.35 | -102.63 |
| Benzothiazole Derivative 13[2] | VEGFR-2 | -162.76 | -112.87 | Sorafenib | -156.35 | -102.63 |
| Benzothiazole Derivative 14[2] | VEGFR-2 | -157.85 | -109.96 | Sorafenib | -156.35 | -102.63 |
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Compound | Target Protein (PDB ID) | MolDock Score (kcal/mol) | Reference Inhibitor | MolDock Score (kcal/mol) |
| Benzothiazole Derivative BDZ 13[3] | COX-2 (5IKR) | -124.85 | Mefenamic acid | -96.27 |
| Benzothiazole Derivative BDZ 16[3] | COX-2 (5IKR) | -105.63 | Mefenamic acid | -96.27 |
| Benzothiazole Derivative BDZ 17[3] | COX-2 (5IKR) | -93.63 | Mefenamic acid | -96.27 |
| Benzothiazole Derivative BDZ 5[3] | COX-2 (5IKR) | -83.27 | Mefenamic acid | -96.27 |
Antiviral Target: SARS-CoV-2 Main Protease (Mpro)
The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for the development of antiviral drugs.
| Compound | Target Protein (PDB ID) | Docking Affinity (kcal/mol) | Reference Inhibitor | Docking Affinity (kcal/mol) |
| Chromene-Benzothiazole Derivative[4] | SARS-CoV-2 Mpro (6LU7) | -7.5 | ML188 | -7.5 |
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein.
-
Ligand Structure: The 2D structure of this compound, its derivatives, and reference inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.
2. Molecular Docking Procedure:
-
Software: Commonly used software for molecular docking includes Molegro Virtual Docker (MVD) and GLIDE (Schrödinger)[3][5].
-
Binding Site Identification: The binding site (active site) of the enzyme is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or predicted using cavity detection algorithms within the docking software.
-
Docking Algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined binding site. The scoring function then estimates the binding affinity for each pose. For instance, the MolDock score is a popular scoring function that considers steric and electrostatic interactions[2][3].
-
Pose Selection and Analysis: The pose with the best score (e.g., the lowest binding energy or highest docking score) is selected for further analysis. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
3. Validation:
-
To validate the docking protocol, the co-crystallized ligand is often re-docked into the binding site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) indicates a reliable docking setup.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Methoxybenzo[d]thiazol-2(3H)-one
Researchers and scientists handling 5-Methoxybenzo[d]thiazol-2(3H)-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its potential hazards, this compound must be treated as hazardous waste. This guide provides a comprehensive operational plan for its safe disposal, in line with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on the hazards associated with structurally similar compounds, the following PPE is recommended when handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required within a fume hood | Lab Coat |
| Waste Handling and Disposal | Well-ventilated Area | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required | Lab Coat |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in a way that ensures the safety of all personnel and the protection of the environment. It is imperative to treat this compound as hazardous waste and to follow all institutional and governmental regulations.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated consumables, such as gloves, weighing paper, and excess solid compound, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.[1]
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] This area should be away from incompatible materials.
-
-
Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent, such as ethanol or acetone, followed by a wash with soap and water.
-
Dispose of all cleaning materials as hazardous waste.[2]
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and the date it was transferred to the waste disposal service. This documentation is crucial for regulatory compliance.[2]
-
Spill Response
In the event of a spill or accidental release, immediate action is necessary to mitigate potential harm.
-
Evacuate: Immediately evacuate the affected area.[1]
-
Wear PPE: Don appropriate PPE as outlined in the table above before addressing the spill.[1]
-
Contain Spill:
-
For small solid spills , carefully sweep or scoop the material into a suitable hazardous waste container, avoiding dust generation.
-
For small liquid spills , use an inert absorbent material like vermiculite or sand to contain the spill.[1] Collect the absorbed material into a hazardous waste container.[1]
-
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.[1]
-
Decontaminate: Clean the spill area as described in the disposal protocol.
-
Seek Medical Attention: If anyone has been exposed to the chemical, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant safety information to the medical personnel.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methoxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-Methoxybenzo[d]thiazol-2(3H)-one. Adherence to these procedures is essential to ensure personal safety and prevent laboratory contamination.
Hazard Assessment
-
Eye Irritation: May cause serious eye irritation or damage.[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
Therefore, this compound should be handled with caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Laboratory Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on vapor pressure and concentration | Laboratory Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on aerosol generation potential | Laboratory Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Chemical-resistant Gloves (e.g., Butyl rubber) | Chemical Splash Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls |
Experimental Protocols: Safe Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers to prevent cross-contamination.
2. Dissolution and Reaction:
-
Conduct all dissolution and reaction setups within a chemical fume hood.
-
Slowly add the solid compound to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction.
3. Work-up and Purification:
-
Perform all work-up and purification steps, such as extractions and chromatography, inside a chemical fume hood.
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Spill Response and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
-
Waste Containers: Dispose of all waste materials, including contaminated PPE, glassware, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance.
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
